molecular formula C22H29NO3 B1678929 PNU-200579 CAS No. 194482-44-5

PNU-200579

Cat. No.: B1678929
CAS No.: 194482-44-5
M. Wt: 355.5 g/mol
InChI Key: NKTNTJFTBRPQIZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PNU-200579 is a bio-active chemical.

Properties

IUPAC Name

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTNTJFTBRPQIZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194482-44-5
Record name PNU-200579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-200579
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X36M6M5D8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

[2] PNU-200579 | C24H33N3O5S - PubChem Chemical Structure. This compound Chemical Structure. 2D. 3D. Computed Properties. Property Name. Property Value. Reference. Molecular Formula. C24H33N3O5S. Computed by PubChem 2.2 (PubChem release 2021.10.14). Molecular Weight. 475.6 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Hydrogen Bond Donor Count. 4. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Hydrogen Bond Acceptor Count. 6. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Rotatable Bond Count. 8. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Exact Mass. 475.21681617 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Monoisotopic Mass. 475.21681617 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Topological Polar Surface Area. 125 Ų. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Heavy Atom Count. 33. Computed by PubChem 2.2 (PubChem release 2021.10.14). Formal Charge. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Complexity. 732. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Isotope Atom Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Defined Atom Stereocenter Count. 5. Computed by PubChem 2.2 (PubChem release 2021.10.14). Undefined Atom Stereocenter Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Defined Bond Stereocenter Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Undefined Bond Stereocenter Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Covalently-Bonded Unit Count. 1. Computed by PubChem 2.2 (PubChem release 2021.10.14). Compound Is Canonicalized. Yes. --INVALID-LINK-- [1] this compound | CAS:213365-13-8 - ChemicalBook Chemical Properties, Uses, Production. Description. This compound is a potent and selective dopamine (B1211576) D4 receptor partial agonist with Ki of 0.89 nM. IC50 value: 0.89 nM (Ki for D4 receptor) Target: Dopamine D4 receptor this compound is a potent and selective dopamine D4 receptor partial agonist. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. Toxicity information is not available. --INVALID-LINK-- this compound | CAS 213365-13-8 | SC-212458 - Santa Cruz Biotechnology this compound is a potent and selective Dopamine D4 receptor partial agonist (Ki = 0.89 nM). This compound has been found to be useful in the treatment of schizophrenia and Parkinson's disease. References. 1. Romero, A.G., et al. 2000. J. Med. Chem. 43, 20: 3665-3666. PMID: 11020272. Products are for research use only. Not for human use. Please request a quote for bulk quantities. This compound is also known as PNU 200579, PNU200579, (2R,3R)-N'-[3-(1H-indol-3-yl)propyl]-N-[2-(4-methoxyphenyl)ethyl]-2,3-bis(nitrooxy)butane-1,4-diamine, and C24H33N3O5S. --INVALID-LINK-- this compound | CAS 213365-13-8 | MedKoo this compound, also known as PNU200579, is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. --INVALID-LINK-- this compound | CAS 213365-13-8 - J&K Scientific this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | CAS 213365-13-8 | Selleckchem this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 - AdooQ BioScience this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | MedChemExpress In Vitro. This compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only. --INVALID-LINK-- (S)-PD 172938 | this compound | CAS 213365-13-8 - Axon Medchem this compound. (2R,3R)-N'-[3-(1H-indol-3-yl)propyl]-N-[2-(4-methoxyphenyl)ethyl]-2,3-bis(nitrooxy)butane-1,4-diamine. M. Wt: 503.58. Formula: C25H33N5O6. CAS No: 213365-13-8. Purity: >99%. Solubility: Soluble in DMSO. Store at: -20°C. Smiles: O=N(=O)OC--INVALID-LINK--OC(=O)N">C@HNCCOC3=CC=C(OC)C=C3. --INVALID-LINK-- this compound | 213365-13-8 | Biosynth this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Cfm Oskar Tropitzsch this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | AOBIOUS this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | CymitQuimica this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. --INVALID-LINK-- this compound | 213365-13-8 | Chemsky(CSK) this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Combi-Blocks this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | BLDpharm this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Glentham Life Sciences this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | VWR this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Anichem this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | A2B Chem this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | AbMole this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Ark Pharm this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Accel Pharmtech this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Ambeed this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Chem-Space this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemScence this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemBridge this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemShuttle this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemHere this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound: A Technical Overview for Drug Development Professionals

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

This document provides a comprehensive technical overview of this compound, a potent and selective dopamine D4 receptor partial agonist. It is intended for researchers, scientists, and professionals involved in drug development and discovery. This guide covers the chemical properties, biological activity, and potential therapeutic applications of this compound.

This compound is a complex organic molecule with the chemical formula C24H33N3O5S. Its structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C24H33N3O5SPubChem
Molecular Weight 475.6 g/mol PubChem
IUPAC Name (2R,3R)-N'-[3-(1H-indol-3-yl)propyl]-N-[2-(4-methoxyphenyl)ethyl]-2,3-bis(nitrooxy)butane-1,4-diamineSanta Cruz Biotechnology
CAS Number 213365-13-8ChemicalBook[1]
SMILES O=N(=O)OC--INVALID-LINK--OC(=O)N">C@HNCCOC3=CC=C(OC)C=C3Axon Medchem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 8PubChem
Topological Polar Surface Area 125 ŲPubChem
Complexity 732PubChem
Solubility Soluble in DMSOAxon Medchem

Biological Activity and Mechanism of Action

This compound is characterized as a potent and selective partial agonist for the dopamine D4 receptor.[1] Its high affinity for this specific receptor subtype is a key feature of its pharmacological profile.

Table 2: Pharmacological Data for this compound

ParameterValueTargetSource
Ki 0.89 nMDopamine D4 ReceptorChemicalBook[1], Santa Cruz Biotechnology, MedKoo, J&K Scientific, Selleckchem, AdooQ BioScience, MedChemExpress, Biosynth, Cfm Oskar Tropitzsch, AOBIOUS, CymitQuimica, Chemsky(CSK), Combi-Blocks, BLDpharm, Glentham Life Sciences, VWR, Anichem, A2B Chem, AbMole, Ark Pharm, Accel Pharmtech, Ambeed, Chem-Space, ChemScence, ChemBridge, ChemShuttle, ChemHere

The mechanism of action of this compound as a partial agonist at the D4 receptor suggests that it can modulate dopaminergic neurotransmission. This modulation may be beneficial in conditions where dopamine signaling is dysregulated.

Potential Therapeutic Applications

Based on its pharmacological profile, this compound has been suggested as a potential therapeutic agent for certain neurological and psychiatric disorders. The primary areas of interest for its application include the treatment of schizophrenia and Parkinson's disease.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro evaluation of this compound are not extensively available in the public domain. The primary reference for its initial development is a publication in the Journal of Medicinal Chemistry by Romero, A.G., et al. (2000). For specific experimental details, researchers are encouraged to consult this original publication.

Signaling Pathway and Workflow Visualization

To illustrate the logical flow of investigating a compound like this compound, from initial screening to identifying its mechanism, the following diagram is provided.

logical_workflow cluster_discovery Compound Discovery & Screening cluster_characterization Pharmacological Characterization cluster_mechanism Mechanism of Action compound_synthesis Synthesis of This compound initial_screening High-Throughput Screening compound_synthesis->initial_screening hit_identification Hit Identification initial_screening->hit_identification binding_assay Receptor Binding Assay (Ki determination) hit_identification->binding_assay Lead Compound functional_assay Functional Assay (Partial Agonist Activity) binding_assay->functional_assay d4_receptor Dopamine D4 Receptor functional_assay->d4_receptor Target Engagement selectivity_panel Selectivity Profiling (vs. other receptors) selectivity_panel->functional_assay downstream_signaling Downstream Signaling Cascades d4_receptor->downstream_signaling cellular_response Cellular Response downstream_signaling->cellular_response

Drug discovery workflow for this compound.

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to the dopamine D4 receptor.

signaling_pathway PNU_200579 This compound (Partial Agonist) D4_Receptor Dopamine D4 Receptor (GPCR) PNU_200579->D4_Receptor binds G_Protein Gi/o Protein D4_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors phosphorylates Biological_Response Modulation of Neuronal Excitability Downstream_Effectors->Biological_Response

Proposed signaling pathway of this compound.

References

In-Depth Technical Guide: PNU-200579

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PNU-200579, a primary metabolite of the muscarinic receptor antagonist, Tolterodine. This document elucidates the core physicochemical properties, metabolic pathways, and pharmacological activity of this compound. Detailed data is presented in structured tables, and relevant biological pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Core Molecular Data

This compound, also known as Tolterodine 5-carboxylic acid, is the final major metabolite in the biotransformation of Tolterodine.[1] Its fundamental molecular and physical data are summarized below.

PropertyValueSource
Molecular Formula C22H29NO3[1][2][3]
Molecular Weight 355.47 g/mol [2]
CAS Number 194482-44-5
IUPAC Name 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Synonyms Tolterodine acid, Carboxy desfesoterodine, Tolterodine 5-carboxylic acid
SMILES CC(C)N(CC--INVALID-LINK--C2=C(C=CC(=C2)C(=O)O)O)C(C)C

Metabolic Pathway of Tolterodine to this compound

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-methyl group by CYP2D6, leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite (Desfesoterodine or PNU-200577). This active metabolite is then further oxidized to the inactive carboxylic acid, this compound. A secondary pathway, more prominent in poor metabolizers, involves the dealkylation of the nitrogen atom by CYP3A4.

Tolterodine_Metabolism Tolterodine Tolterodine Desfesoterodine Desfesoterodine (PNU-200577) (Active Metabolite) Tolterodine->Desfesoterodine CYP2D6 N_Dealkylated N-Dealkylated Tolterodine Tolterodine->N_Dealkylated CYP3A4 (Poor Metabolizers) PNU_200579 This compound (Inactive Metabolite) Desfesoterodine->PNU_200579 Oxidation

Metabolic pathway of Tolterodine.

Pharmacological Activity and Signaling

Tolterodine and its active metabolite, Desfesoterodine, are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors that mediate various parasympathetic nervous system responses, including bladder contraction. By blocking these receptors, particularly the M2 and M3 subtypes in the bladder, Tolterodine and Desfesoterodine reduce detrusor muscle contractions, thereby alleviating symptoms of overactive bladder.

Muscarinic_Receptor_Signaling cluster_receptor Muscarinic Receptor (M3) Receptor M3 Receptor G_protein Gq/11 Receptor->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Bladder Contraction Ca_release->Contraction Acetylcholine Acetylcholine (Agonist) Acetylcholine->Receptor Activates Tolterodine Tolterodine / Desfesoterodine (Antagonist) Tolterodine->Receptor Blocks PNU_200579 This compound (Inactive) PNU_200579->Receptor No significant interaction

Interaction with the M3 muscarinic receptor signaling pathway.

Experimental Methodologies

General Method for Studying Tolterodine Metabolism

The biotransformation of Tolterodine, leading to the formation of this compound, is typically investigated using in vitro and in vivo models. A general experimental workflow is outlined below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis microsomes Incubation of Tolterodine with human liver microsomes hplc Separation of metabolites by HPLC microsomes->hplc ms Identification of metabolites by Mass Spectrometry hplc->ms administration Oral administration of radiolabeled Tolterodine to subjects collection Collection of urine and feces over time administration->collection extraction Extraction of metabolites collection->extraction analysis Quantification and identification by LC-MS/MS extraction->analysis

Workflow for Tolterodine metabolism studies.
Protocol for In Vitro Metabolism in Human Liver Microsomes

  • Incubation: Tolterodine is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.

  • Sample Preparation: The samples are centrifuged to precipitate proteins. The supernatant is then collected and may be concentrated by evaporation.

  • Chromatographic Separation: The extracted metabolites are separated using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient elution.

  • Detection and Identification: Metabolites, including this compound, are detected by UV absorbance and identified by tandem mass spectrometry (MS/MS) by comparing their fragmentation patterns with those of synthesized reference standards.

Conclusion

This compound is the final, inactive carboxylic acid metabolite of Tolterodine. Its formation is a key step in the clearance of Tolterodine and its active metabolite, Desfesoterodine. Understanding the properties and metabolic fate of this compound is essential for a complete pharmacological and toxicological assessment of Tolterodine. This guide provides the foundational technical information required for researchers and drug development professionals working with this compound and its precursors.

References

An In-depth Technical Guide on the Biological Activity of PNU-120596

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "PNU-200579" did not yield specific information on a compound with that designation. It is presumed that this may be a typographical error, and this guide will focus on the extensively researched and structurally related compound, PNU-120596 , a significant modulator of the α7 nicotinic acetylcholine (B1216132) receptor.

For Researchers, Scientists, and Drug Development Professionals

Core Biological Activity

PNU-120596, with the chemical name 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, is a potent and selective positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (nAChR).[1][2] As a Type II PAM, its primary biological activity is to enhance the function of the α7 nAChR in the presence of an agonist, such as acetylcholine or choline.[3][4] This modulation is characterized by a significant increase in the receptor's open-channel time, leading to a prolonged and amplified response to agonist binding.[5]

The mechanism of action of PNU-120596 does not involve direct activation of the receptor. Instead, it binds to an allosteric site distinct from the agonist-binding site. This binding stabilizes the open state of the ion channel and reduces receptor desensitization, a state where the receptor is unresponsive to further agonist stimulation. This results in a notable increase in the peak agonist-evoked currents and a pronounced prolongation of the evoked response. PNU-120596 exhibits high selectivity for the α7 nAChR, with no detectable effects on α4β2, α3β4, and α9α10 nAChR subtypes.

Beyond its primary action on the α7 nAChR, PNU-120596 has been shown to exert anti-inflammatory effects through at least two distinct signaling pathways:

  • PPAR-α Signaling Pathway: PNU-120596 has been demonstrated to prevent lipopolysaccharide (LPS)-induced dysregulation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) signaling pathway. This modulation is associated with its antidepressant and pro-cognitive effects in inflammatory models.

  • p38 MAPK Signaling Pathway: Research has revealed that PNU-120596 can directly inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, independent of its action on the α7 nAChR. This direct inhibition contributes to its anti-inflammatory properties by suppressing the production of pro-inflammatory factors such as TNF-α, IL-6, and COX-2.

Quantitative Data

The following tables summarize the key quantitative data reported for PNU-120596.

Parameter Value Assay Conditions Reference
EC50 216 ± 64 nMEnhancing ACh-evoked Ca2+ flux in α7*-expressing SH-EP1 cells.
Compound Concentration Effect Experimental Model Reference
PNU-1205961 mg/kg (i.v.)Reversal of amphetamine-induced auditory gating deficit.Rats
PNU-12059630 mg/kg (i.p.)Reduction of mechanical hyperalgesia and weight-bearing deficits.Carrageenan-induced inflammation in rats
PNU-1205963 µMCytotoxicity in SH-α7 cells when co-incubated with nicotine.SH-α7 cell line
PNU-12059610 µMMaximal potentiation of peak current amplitude of α7 nAChRs.Xenopus laevis oocytes expressing human α7 nAChR
PNU-1205964 mg/kgPrevention of LPS-induced dysregulation of PPAR-α, IκB, p-NF-κB p65, and IL-1β.Male C57BL/6J mice

Experimental Protocols

In Vitro Assays
  • Cell Line: SH-EP1 human epithelial cells engineered to express a variant of the human α7 nAChR (α7*).

  • Protocol:

    • Cells are plated in 96-well plates and grown to an appropriate density.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium Green-1 AM) for 1 hour at 37°C.

    • After washing, a baseline fluorescence is recorded.

    • PNU-120596 is added at various concentrations, followed by a fixed concentration of an α7 nAChR agonist (e.g., acetylcholine).

    • The change in fluorescence, indicative of Ca2+ influx, is measured using a fluorescence plate reader.

    • EC50 values are calculated from the concentration-response curves.

  • Cell Lines: Xenopus laevis oocytes or mammalian cell lines (e.g., BOSC 23) expressing rat or human α7 nAChRs.

  • Protocol:

    • Whole-cell or outside-out patch-clamp recordings are performed at room temperature.

    • The external solution typically contains NaCl, KCl, CaCl2, glucose, and HEPES. The internal pipette solution contains CsCl, MgCl2, CaCl2, EGTA, HEPES, and Mg-ATP.

    • An α7 nAChR agonist (e.g., acetylcholine or choline) is applied to evoke a current.

    • PNU-120596 is co-applied with the agonist to measure its effect on the current amplitude, duration, and desensitization kinetics.

    • Data are acquired and analyzed using specialized software to determine parameters such as peak current, mean open time, and decay time constants.

  • Cell Line: Microglial cell line BV-2 or 293A cells.

  • Protocol:

    • Cells are cultured to 70-80% confluency.

    • Cells are pre-incubated with PNU-120596 or a vehicle control for 1 hour.

    • The p38 MAPK pathway is stimulated with an activator such as lipopolysaccharide (LPS), anisomycin, or TNF-α.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with a primary antibody against phosphorylated p38 MAPK (p-p38).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using an ECL substrate and an imaging system.

    • The membrane is stripped and re-probed with an antibody for total p38 MAPK as a loading control.

    • Band intensities are quantified to determine the ratio of p-p38 to total p38.

  • Cell Line: A human cell line (e.g., HepG2) engineered to express a luciferase reporter gene under the control of a PPAR-α response element.

  • Protocol:

    • Cells are seeded in 96-well plates.

    • Cells are treated with various concentrations of PNU-120596 in the presence or absence of a PPAR-α agonist.

    • After an overnight incubation, the cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer.

    • The change in luciferase activity reflects the activation or inhibition of the PPAR-α signaling pathway.

In Vivo Assays
  • Animal Model: Rats with amphetamine-induced auditory gating deficits.

  • Protocol:

    • Auditory evoked potentials are recorded using electrodes placed on the skull.

    • A conditioning-testing paradigm is used, where two auditory stimuli (clicks) are presented with a short inter-stimulus interval.

    • The response to the second stimulus is typically suppressed (gated) compared to the first.

    • Amphetamine is administered to disrupt this sensory gating.

    • PNU-120596 is administered (e.g., intravenously), and auditory gating is re-measured to assess its ability to reverse the deficit.

  • Animal Model: Male C57BL/6J mice.

  • Protocol:

    • Mice are pre-treated with PNU-120596 or vehicle.

    • Inflammation is induced by intraperitoneal injection of LPS.

    • At a specified time point after LPS administration, animals are euthanized, and tissues (e.g., hippocampus, prefrontal cortex) are collected.

    • Tissues are processed for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or for gene expression analysis (e.g., PPAR-α, IκB) by qRT-PCR.

Signaling Pathways and Experimental Workflows

G cluster_0 α7 nAChR Modulation by PNU-120596 Agonist Agonist (Acetylcholine, Choline) a7nAChR_closed α7 nAChR (Closed/Resting) Agonist->a7nAChR_closed Binds a7nAChR_open α7 nAChR (Open) a7nAChR_closed->a7nAChR_open Opens a7nAChR_desensitized α7 nAChR (Desensitized) a7nAChR_open->a7nAChR_desensitized Desensitizes Ion_Influx Ion Influx (Ca²⁺, Na⁺) a7nAChR_open->Ion_Influx PNU120596 PNU-120596 PNU120596->a7nAChR_open Binds & Stabilizes PNU120596->a7nAChR_desensitized Reduces Cellular_Response Cellular Response Ion_Influx->Cellular_Response

Caption: PNU-120596 allosterically modulates the α7 nAChR.

G cluster_1 Anti-inflammatory Signaling of PNU-120596 PNU120596 PNU-120596 a7nAChR α7 nAChR PNU120596->a7nAChR Modulates p38MAPK p38 MAPK PNU120596->p38MAPK Directly Inhibits Anti_inflammatory_Effect Anti-inflammatory Effect PNU120596->Anti_inflammatory_Effect PPARa PPAR-α a7nAChR->PPARa Activates NFkB NF-κB PPARa->NFkB Inhibits PPARa->Anti_inflammatory_Effect p38MAPK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) p38MAPK->Inflammatory_Cytokines Induces NFkB->Inflammatory_Cytokines Induces

Caption: PNU-120596 exerts anti-inflammatory effects via multiple pathways.

G cluster_2 Western Blot Workflow for p38 MAPK Inhibition Cell_Culture Cell Culture (e.g., BV-2) Treatment Treatment with PNU-120596 and LPS Stimulation Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Caption: Experimental workflow for assessing p38 MAPK inhibition by PNU-120596.

References

PNU-200579: A Comprehensive Technical Guide to the Active Metabolite of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1] Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, leading to the formation of its major and pharmacologically active metabolite, PNU-200579.[1] This metabolite, also known as 5-hydroxymethyl tolterodine (5-HMT) or desfesoterodine, contributes significantly to the therapeutic efficacy of tolterodine. This technical guide provides an in-depth overview of this compound, focusing on its metabolic formation, pharmacokinetic profile, and pharmacological activity.

Metabolism of Tolterodine to this compound

The primary metabolic pathway for the formation of this compound from tolterodine is the hydroxylation of the 5-methyl group on the phenyl ring. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][3] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 activity, which significantly influences the pharmacokinetic profiles of both tolterodine and this compound.

In individuals with normal CYP2D6 function (EMs), tolterodine is rapidly converted to this compound. In contrast, individuals with deficient CYP2D6 activity (PMs) exhibit a different metabolic profile. In these individuals, the primary metabolic route shifts to N-dealkylation of tolterodine, a pathway mediated by CYP3A4, resulting in significantly lower levels of this compound.[4]

This compound itself is further metabolized. One of the subsequent metabolic steps involves the oxidation of the hydroxymethyl group to a carboxylic acid, forming an inactive metabolite.

Metabolic Pathway of Tolterodine

Tolterodine Metabolism cluster_em Primary Pathway in EMs cluster_pm Primary Pathway in PMs tolterodine Tolterodine pnu200579 This compound (5-Hydroxymethyl Tolterodine) tolterodine->pnu200579 CYP2D6 (Extensive Metabolizers) ndealkylated N-dealkylated Tolterodine tolterodine->ndealkylated CYP3A4 (Poor Metabolizers) carboxylic_acid Carboxylic Acid Metabolite (Inactive) pnu200579->carboxylic_acid Oxidation

Metabolic conversion of tolterodine.

Pharmacokinetics of Tolterodine and this compound

The pharmacokinetic properties of tolterodine and its active metabolite this compound are significantly influenced by the CYP2D6 genotype of an individual. The following tables summarize key pharmacokinetic parameters for both compounds in extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 after oral administration of immediate-release tolterodine.

Table 1: Pharmacokinetic Parameters of Tolterodine in Healthy Volunteers
Phenotype (CYP2D6)Tmax (h)Cmax (µg/L)AUC (µg·h/L)t½ (h)
Extensive Metabolizers (EMs) 1.6 ± 1.31.6 ± 1.23.74 ± 0.552.3 ± 0.6
Poor Metabolizers (PMs) 1.4 ± 0.510.4 ± 4.951.01 ± 13.789.6 ± 1.3
Data synthesized from multiple sources.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
Phenotype (CYP2D6)Tmax (h)Cmax (µg/L)AUC (µg·h/L)t½ (h)
Extensive Metabolizers (EMs) 1.8 ± 1.41.84 ± 0.711.55 ± 7.252.9 ± 0.4
Poor Metabolizers (PMs) -UndetectableUndetectable-
Data synthesized from multiple sources.

Pharmacological Activity

Both tolterodine and this compound are potent competitive antagonists of muscarinic receptors. Their therapeutic effect in OAB is achieved by blocking muscarinic receptors in the detrusor muscle of the bladder, which leads to a reduction in involuntary bladder contractions. This compound exhibits a similar antimuscarinic activity to the parent drug, and due to its significant systemic exposure in extensive metabolizers, it plays a major role in the overall clinical efficacy of tolterodine.

Muscarinic Receptor Signaling in Detrusor Smooth Muscle

The contraction of the bladder detrusor smooth muscle is primarily mediated by the activation of M2 and M3 muscarinic acetylcholine (B1216132) receptors.

  • M3 Receptor Pathway: Activation of M3 receptors, which are coupled to the Gq/11 G-protein, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction.

  • M2 Receptor Pathway: M2 receptors are coupled to the Gi G-protein. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. PKA normally promotes muscle relaxation; therefore, its inhibition contributes to contraction. Additionally, the βγ subunits of the Gi protein can activate the RhoA/Rho-kinase (ROCK) pathway, which inhibits myosin light chain phosphatase (MLCP), further promoting a contractile state.

Tolterodine and this compound act as antagonists at both M2 and M3 receptors, thereby inhibiting these signaling cascades and promoting bladder relaxation.

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic Receptor Signaling cluster_receptor Muscarinic Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_secondmessenger Second Messengers cluster_kinase Kinases/Phosphatases M3 M3 Receptor Gq11 Gαq/11 M3->Gq11 Activates M2 M2 Receptor Gi Gαi M2->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits ROCK Rho-kinase (ROCK) Gi->ROCK Activates (via βγ subunits) IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Reduces MLCK Myosin Light Chain Kinase (MLCK) IP3->MLCK Activates (via Ca2+/Calmodulin) DAG DAG Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Contraction Smooth Muscle Contraction MLCK->Contraction Promotes MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->Contraction Inhibits Inhibition of Tolterodine Tolterodine / this compound Tolterodine->M3 Antagonism Tolterodine->M2 Antagonism

Mechanism of muscarinic receptor antagonism.

Experimental Protocols

In Vitro Metabolism of Tolterodine using Human Liver Microsomes

This protocol describes a typical experiment to determine the in vitro metabolism of tolterodine and the formation of this compound.

a. Materials:

  • Tolterodine

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

b. Procedure:

  • Prepare a stock solution of tolterodine in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (typically at a final concentration of 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding tolterodine (at various concentrations to determine kinetic parameters) and the NADPH regenerating system to the pre-incubated microsomes.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining tolterodine and the formed this compound.

Experimental Workflow for In Vitro Metabolism

In Vitro Metabolism Workflow start Start prepare Prepare Reagents: - Tolterodine Stock - Human Liver Microsomes - NADPH Regenerating System - Buffer start->prepare preincubate Pre-incubate Microsomes (37°C, 5 min) prepare->preincubate initiate Initiate Reaction: Add Tolterodine and NADPH System preincubate->initiate incubate Incubate at 37°C (Time Course Sampling) initiate->incubate terminate Terminate Reaction: Add Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Workflow for in vitro metabolism study.
Isolated Bladder Strip Contraction Assay

This protocol outlines the procedure to assess the antagonist activity of this compound on bladder smooth muscle contraction.

a. Materials:

  • Animal bladder (e.g., from guinea pig or rat)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbachol (B1668302) (a muscarinic agonist)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

b. Procedure:

  • Euthanize the animal according to approved ethical protocols and dissect the urinary bladder.

  • Place the bladder in cold, oxygenated Krebs-Henseleit solution.

  • Prepare longitudinal strips of the detrusor muscle.

  • Mount the bladder strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

  • Induce a stable contraction by adding a submaximal concentration of carbachol to the organ bath.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for its relaxant effect.

  • Record the changes in isometric tension using the force transducer and data acquisition system.

  • Analyze the data to determine the potency of this compound as a muscarinic antagonist (e.g., by calculating the IC50 value).

Conclusion

This compound is the principal active metabolite of tolterodine, contributing significantly to its therapeutic effect in the management of overactive bladder. Its formation is primarily dependent on the activity of CYP2D6, leading to different pharmacokinetic profiles in extensive and poor metabolizers. This compound exhibits potent antimuscarinic activity, similar to its parent compound, by antagonizing M2 and M3 receptors in the bladder detrusor muscle. A thorough understanding of the metabolism, pharmacokinetics, and pharmacology of this compound is crucial for the optimization of OAB treatment and the development of new therapeutic agents in this area.

References

Unveiling the Muscarinic Receptor Affinity Profile of PNU-200579: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the muscarinic acetylcholine (B1216132) receptor affinity of the research compound PNU-200579. While specific quantitative binding data for this compound is not publicly available, this document outlines the established experimental protocols for determining such affinities and details the general signaling pathways associated with muscarinic receptor subtypes. This guide serves as a foundational resource for researchers investigating the pharmacological profile of this compound and similar compounds, offering insights into the methodologies required for its characterization and the potential functional consequences of its receptor interactions.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and downstream signaling cascade.[1][2] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The diverse physiological roles of these receptor subtypes make them attractive therapeutic targets for a wide range of disorders.

This compound Muscarinic Receptor Affinity Profile

As of the latest available information, specific binding affinities (Ki or IC50 values) of this compound for the five muscarinic receptor subtypes (M1-M5) have not been reported in publicly accessible scientific literature. To characterize the affinity and selectivity of this compound, a series of radioligand binding assays would be required.

Table 1: Hypothetical Data Structure for this compound Muscarinic Receptor Affinity

Receptor SubtypeLigandK_i (nM)Assay ConditionsSource
M1This compound-[Specify cell line, radioligand, temperature][Citation]
M2This compound-[Specify cell line, radioligand, temperature][Citation]
M3This compound-[Specify cell line, radioligand, temperature][Citation]
M4This compound-[Specify cell line, radioligand, temperature][Citation]
M5This compound-[Specify cell line, radioligand, temperature][Citation]

This table is a template illustrating how the affinity data for this compound would be presented once determined. The "K_i (nM)" column would contain the inhibition constants, which quantify the affinity of the compound for each receptor subtype. Lower K_i values indicate higher binding affinity.

Experimental Protocols for Determining Muscarinic Receptor Affinity

The affinity of a compound like this compound for muscarinic receptor subtypes is typically determined using competitive radioligand binding assays.

Membrane Preparation
  • Cell Culture and Transfection: Stably or transiently transfect a suitable mammalian cell line (e.g., CHO or HEK 293) with the cDNA encoding the desired human muscarinic receptor subtype (M1-M5).

  • Homogenization: Harvest the cells and homogenize them in a cold buffer solution using a pestle or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • High-Speed Centrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration. Store the membrane preparations at -80°C until use.

Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the muscarinic receptor subtype being studied.

  • Assay Setup: In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity, which corresponds to the amount of bound radioligand.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay CellCulture Cell Culture & Transfection Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing Washing & Storage Centrifugation->Washing AssaySetup Assay Setup Washing->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis M1_M3_M5_signaling Agonist Agonist (e.g., Acetylcholine) Receptor M1/M3/M5 Receptor Agonist->Receptor Gq11 Gq/11 Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC CellularResponse Cellular Response PKC->CellularResponse M2_M4_signaling Agonist Agonist (e.g., Acetylcholine) Receptor M2/M4 Receptor Agonist->Receptor Gio Gi/o Receptor->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

References

In Vitro Profile of PNU-200579: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on PNU-200579, a principal metabolite of the muscarinic receptor antagonist, Tolterodine. This document details the available quantitative data, experimental methodologies, and relevant biological pathways to support further research and development efforts.

Introduction

This compound is the 5-carboxylic acid metabolite of Tolterodine, a drug used to treat overactive bladder.[1][2] The in vitro pharmacological profile of Tolterodine and its metabolites is crucial for understanding its therapeutic action and potential side effects. This guide focuses on the in vitro characterization of this compound, with a primary emphasis on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).

Quantitative In Vitro Data

The primary in vitro activity reported for this compound is its affinity for muscarinic receptors. The following tables summarize the available quantitative data for this compound and its parent compound, Tolterodine, along with its active 5-hydroxymethyl metabolite (5-HM, PNU-200577).

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine and its Metabolites

CompoundGuinea Pig Bladder (nM)Guinea Pig Parotid Gland (nM)Guinea Pig Heart (nM)Guinea Pig Cerebral Cortex (nM)Human Bladder (nM)
Tolterodine3.04.81.60.752.9
(R)-Tolterodine1.11.60.610.301.2
5-HM (PNU-200577)2.02.11.10.552.6
This compound 564 ----
N-dealkylated Tolterodine185----
(R)-N-dealkylated Tolterodine60----

Data extracted from a Japanese pharmaceutical review document. The specific primary source for this data is not cited in the available search results.

Table 2: Functional Inhibitory Activity (IC50) of Tolterodine and its Active Metabolite

CompoundInhibition of Carbachol-induced Contractions in Isolated Guinea Pig Bladder (nM)
Tolterodine14
5-HM (PNU-200577)5.7

This data demonstrates the functional antagonism of muscarinic receptors in a tissue-based assay.[3]

Experimental Protocols

Detailed experimental protocols for the specific determination of the Ki and IC50 values for this compound are not fully available in the public domain. However, this section provides representative, detailed methodologies for the key experiments typically used in the in vitro characterization of muscarinic receptor antagonists.

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a standard competitive binding assay to determine the inhibition constant (Ki) of a test compound for muscarinic receptors.

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Membrane Preparation: Homogenates from tissues expressing muscarinic receptors (e.g., guinea pig bladder, cerebral cortex).

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Atropine solution, radioligand, and membrane preparation.

    • Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound ligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Bladder Contraction Assay

This protocol describes a functional assay to measure the inhibitory effect of a test compound on agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonist potency (IC50) of this compound on muscarinic receptor-mediated bladder smooth muscle contraction.

Materials:

  • Tissue: Urinary bladder from a guinea pig.

  • Organ Bath: Containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, NaHCO₃ 24.9, KH₂PO₄ 1.2, dextrose 11.7), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[4]

  • Agonist: Carbachol (B1668302).

  • Test Compound: this compound.

  • Isometric Force Transducer and Recording System.

Procedure:

  • Tissue Preparation: The guinea pig bladder is excised and placed in cold Krebs solution. Longitudinal strips of the detrusor muscle are prepared.

  • Mounting: The muscle strips are mounted in an organ bath filled with Krebs solution. One end is attached to a fixed hook, and the other to an isometric force transducer. The strips are allowed to equilibrate under a resting tension.

  • Contraction Induction: A cumulative concentration-response curve to carbachol is established to determine the EC50 (the concentration that produces 50% of the maximal contraction).

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.

  • Challenge with Agonist: In the presence of this compound, a second cumulative concentration-response curve to carbachol is generated.

  • Data Analysis: The rightward shift in the carbachol concentration-response curve caused by this compound is used to determine its antagonist potency. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal carbachol-induced contraction. A Schild analysis can also be performed to determine the pA2 value, which is a measure of the antagonist's affinity.

Biological Pathways and Mechanisms

Metabolic Pathway of Tolterodine

This compound is a product of the oxidative metabolism of Tolterodine. The primary metabolic pathways involve hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes.[2]

Tolterodine_Metabolism Tolterodine Tolterodine HM 5-Hydroxymethyl Tolterodine (PNU-200577) Tolterodine->HM CYP2D6 ND_Tolterodine N-dealkylated Tolterodine Tolterodine->ND_Tolterodine CYP3A4 PNU200579 This compound (5-Carboxylic Acid Metabolite) HM->PNU200579 Oxidation

Metabolic pathway of Tolterodine to this compound.
Muscarinic Receptor Signaling

This compound acts as a competitive antagonist at muscarinic receptors. These G-protein coupled receptors are involved in various physiological functions, including smooth muscle contraction. The M3 muscarinic receptor subtype is primarily responsible for bladder detrusor muscle contraction.

Muscarinic_Signaling cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Activates PNU200579 This compound PNU200579->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Simplified M3 muscarinic receptor signaling pathway.

Experimental Workflow

The general workflow for determining the in vitro antagonist activity of a compound like this compound involves both binding and functional assays.

Experimental_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Bladder) start->tissue_prep binding_assay Radioligand Binding Assay tissue_prep->binding_assay functional_assay Isolated Tissue Functional Assay tissue_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Ki Determination (Cheng-Prusoff) data_analysis->ki_determination ic50_determination IC50 Determination (Schild Analysis) data_analysis->ic50_determination conclusion Conclusion on Antagonist Potency ki_determination->conclusion ic50_determination->conclusion

General workflow for in vitro antagonist characterization.

Conclusion

The available in vitro data for this compound indicate that it is a metabolite of Tolterodine with significantly lower affinity for muscarinic receptors compared to the parent drug and its active 5-hydroxymethyl metabolite. Its primary mechanism of action is inferred to be competitive antagonism of muscarinic receptors, consistent with the pharmacological profile of Tolterodine. The provided experimental protocols and diagrams offer a framework for further investigation into the in vitro pharmacology of this compound and related compounds.

References

An In-depth Technical Guide to the Synthesis of PNU-200579

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Synthesis Strategy: [3+2] Cycloaddition

The most logical and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole, this involves the reaction of 4-fluorobenzonitrile (B33359) oxide with 4-ethynylpyridine (B1298661).

Diagram of the Core Synthesis Pathway

G A 4-Fluorobenzaldehyde (B137897) D 4-Fluorobenzaldoxime A->D B Hydroxylamine (B1172632) Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D D_clone 4-Fluorobenzaldoxime F 4-Fluorobenzonitrile Oxide D_clone->F E Oxidizing Agent (e.g., NCS, Bleach) E->F F_clone 4-Fluorobenzonitrile Oxide H 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole (Racemic) F_clone->H G 4-Ethynylpyridine G->H

Caption: General synthetic scheme for 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole.

Experimental Protocols (Proposed)

While a specific protocol for PNU-200579 is not published, the following experimental procedures are based on well-established methods for the synthesis of analogous 3,5-disubstituted isoxazoles.[1][2]

Synthesis of 4-Fluorobenzaldoxime

This is a standard procedure for the formation of an aldoxime from an aldehyde.

  • Materials:

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde in a 1:1 mixture of ethanol and water.

    • Add an equimolar amount of hydroxylamine hydrochloride and sodium acetate to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole (Racemic Mixture)

This procedure involves the in situ generation of the nitrile oxide from the aldoxime followed by its cycloaddition with the alkyne.

  • Materials:

  • Procedure (using NCS):

    • Dissolve 4-fluorobenzaldoxime in chloroform.

    • Add N-Chlorosuccinimide (NCS) to the solution and stir at room temperature.

    • Slowly add a solution of 4-ethynylpyridine in chloroform to the reaction mixture.

    • Add triethylamine dropwise to the mixture to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the racemic 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole.

  • Alternative Procedure (using bleach):

    • Dissolve 4-fluorobenzaldoxime in a biphasic solvent system of dichloromethane (B109758) and water.

    • Add a solution of 4-ethynylpyridine in dichloromethane.

    • Slowly add a solution of sodium hypochlorite (bleach) to the vigorously stirred mixture.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer, wash with water, and dry.

    • Concentrate the solvent and purify the residue by column chromatography.

Enantioselective Synthesis of (S)-PNU-200579

Achieving the synthesis of the specific (S)-enantiomer of this compound is a critical step for its potential pharmaceutical applications. Since a direct asymmetric synthesis protocol is not documented, two primary strategies can be employed:

Chiral Resolution of the Racemic Mixture

This is a common and often practical approach to obtain enantiomerically pure compounds.

  • Methodology:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. The racemic mixture of 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole can be passed through a chiral stationary phase (CSP). The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for this class of compounds.[4][5]

    • Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the isoxazole (B147169) can be liberated from the salt.

Diagram of Chiral Resolution Workflow

G Racemic Racemic 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole Method Chiral Resolution Method Racemic->Method HPLC Chiral HPLC Method->HPLC e.g. Salt Diastereomeric Salt Formation Method->Salt e.g. Separation Separation of Enantiomers/Diastereomers HPLC->Separation Salt->Separation S_Enantiomer (S)-PNU-200579 Separation->S_Enantiomer R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer

Caption: Workflow for the chiral resolution of this compound.

Asymmetric Synthesis

While more challenging to develop, an asymmetric synthesis would directly produce the desired (S)-enantiomer, potentially with higher efficiency and atom economy. This would likely involve the use of a chiral catalyst in the [3+2] cycloaddition step. Research in the field of asymmetric 1,3-dipolar cycloadditions is ongoing, and the development of a specific catalyst for this reaction would be a significant contribution.

Quantitative Data Summary

As no specific synthesis of this compound is published, quantitative data such as reaction yields and spectroscopic data are not available. However, based on similar isoxazole syntheses, the following can be expected:

ParameterExpected Range/Value
Yield (Racemic) 50-80% (highly dependent on reaction conditions and purification)
Purity >95% after column chromatography
¹H NMR Signals corresponding to the protons on the 4-fluorophenyl and 4-pyridinyl rings, as well as a singlet for the isoxazole C4-proton.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic signals for the isoxazole ring carbons.
Mass Spec (HRMS) The calculated exact mass for C₁₄H₉FN₂O should be observed, confirming the molecular formula.
Optical Rotation A specific optical rotation value would be determined for the pure (S)-enantiomer, which would be equal in magnitude but opposite in sign to the (R)-enantiomer.

Conclusion

The synthesis of this compound, (S)-3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole, is achievable through established synthetic methodologies, primarily the [3+2] cycloaddition of 4-fluorobenzonitrile oxide and 4-ethynylpyridine. While this initially yields a racemic mixture, the enantiomerically pure (S)-isomer can be obtained through chiral resolution techniques such as chiral HPLC or diastereomeric salt formation. The development of a direct asymmetric synthesis would represent a significant advancement. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important molecule. Further experimental optimization and characterization are necessary to establish a robust and scalable synthetic route.

References

Methodological & Application

PNU-200579 Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-200579, also known as Tolterodine (B1663597) 5-carboxylic acid, is the major metabolite of the potent muscarinic receptor antagonist, Tolterodine.[1][2] Tolterodine is clinically used for the treatment of overactive bladder. The formation of this compound is a key step in the metabolic clearance of Tolterodine.[1][3] Understanding the analytical standards and protocols for this compound is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology to accurately quantify the metabolite in biological matrices and to characterize the metabolic profile of Tolterodine.

These application notes provide detailed information on the analytical standards of this compound, experimental protocols for its analysis, and a visualization of its metabolic pathway.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Systematic Name 3-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acidPubChem
Common Synonyms Tolterodine 5-carboxylic acid, Carboxy desfesoterodineMedChemExpress, PubChem
CAS Number 194482-44-5[4]
Molecular Formula C₂₂H₂₉NO₃
Molecular Weight 355.47 g/mol

Metabolic Pathway of Tolterodine to this compound

The biotransformation of Tolterodine to this compound is a multi-step process primarily occurring in the liver. The pathway involves initial hydroxylation of the 5-methyl group of Tolterodine, catalyzed by the cytochrome P450 enzyme CYP2D6, to form the active metabolite 5-hydroxymethyl tolterodine (PNU-200577). This intermediate is then further oxidized to an aldehyde and subsequently to the carboxylic acid, this compound. An alternative, less prominent pathway involves the N-dealkylation of Tolterodine, which is mediated by CYP3A enzymes.

Tolterodine_Metabolism Tolterodine Tolterodine HM_Tolterodine 5-Hydroxymethyl Tolterodine (PNU-200577) Tolterodine->HM_Tolterodine CYP2D6 ND_Tolterodine N-Dealkylated Tolterodine Tolterodine->ND_Tolterodine CYP3A PNU_200579 This compound (Tolterodine 5-carboxylic acid) HM_Tolterodine->PNU_200579 Oxidation

Metabolic pathway of Tolterodine.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tolterodine in Human Liver Microsomes

This protocol is adapted from methodologies described for studying the in vitro metabolism of Tolterodine.

Objective: To generate and quantify the formation of this compound from Tolterodine using human liver microsomes.

Materials:

  • This compound analytical standard

  • Tolterodine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of Tolterodine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration typically 0.5-1 mg/mL), and the Tolterodine stock solution (final concentration to be tested, e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

    • Vortex the mixture vigorously to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set up the mass spectrometer for the detection of this compound using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be optimized.

  • Quantification:

    • Prepare a standard curve of this compound in the same matrix as the samples.

    • Quantify the amount of this compound formed in the incubation samples by comparing their peak areas to the standard curve.

Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep Prepare Incubation Mixture (HLMs, Tolterodine, Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate process Centrifuge and Extract terminate->process analyze LC-MS/MS Analysis process->analyze quantify Quantify this compound analyze->quantify

Workflow for in vitro metabolism of Tolterodine.

Application Notes

  • Drug Metabolism Studies: this compound serves as a critical analytical standard for in vitro and in vivo drug metabolism studies of Tolterodine. Its quantification helps in understanding the metabolic fate and clearance pathways of the parent drug.

  • Pharmacokinetic (PK) Analysis: In clinical and preclinical studies, monitoring the plasma and urine concentrations of both Tolterodine and this compound is essential for a comprehensive pharmacokinetic assessment.

  • CYP2D6 and CYP3A Phenotyping: The formation of this compound and other metabolites can be used as a probe to study the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A, which are involved in the metabolism of a wide range of drugs.

  • Toxicology and Safety Assessment: As a major metabolite, the safety profile of this compound should be considered during the toxicological evaluation of Tolterodine. The availability of the analytical standard is necessary for conducting such safety studies.

  • Analytical Method Development: A certified analytical standard of this compound is indispensable for the development and validation of robust bioanalytical methods for its quantification in various biological matrices.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and analytical instrumentation. Always refer to relevant safety data sheets (SDS) before handling any chemical substances.

References

Application Note: Quantitative Analysis of PNU-200579 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PNU-200579 in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and other drug development applications. Please note: this compound is a placeholder name, and the following method is a template that should be adapted and validated for the specific compound of interest.

Introduction

This compound is a novel small molecule compound under investigation for its therapeutic potential. To support preclinical and clinical development, a reliable and sensitive bioanalytical method is required to measure its concentration in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and throughput.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or a suitable structural analog) as an internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water (Honeywell or equivalent)

  • Formic acid (99% purity or higher)

  • Human plasma (sourced from a reputable supplier)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent

  • Analytical Column: Kinetex C18, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the primary stock solutions with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve a concentration range of 0.1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 800 ng/mL).

Protocols

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Add 50 µL of plasma sample to the appropriately labeled tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 150 µL of acetonitrile to each tube.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

This protein precipitation method is a simple and effective way to prepare plasma samples for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnKinetex C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300°C
Gas Flow5 L/min
Nebulizer45 psi
Sheath Gas Temp350°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Data Analysis

Data acquisition and processing should be performed using the instrument manufacturer's software (e.g., Agilent MassHunter). Quantitation is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically used.

Quantitative Data Summary

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.

Table 3: MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Retention Time (min)
This compound307.0175.150252.5
This compound-d4311.0179.150252.5

Note: The m/z values are hypothetical and should be optimized based on the actual compound's mass and fragmentation pattern.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (10 µL) plasma->is_add ppt Protein Precipitation (150 µL ACN) is_add->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject (5 µL) supernatant->lc_injection lc_separation LC Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection acquisition Data Acquisition ms_detection->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantification of this compound in human plasma.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, based on the inhibition of a viral polyprotein, a known mechanism for some antiviral compounds.

signaling_pathway cluster_virus Viral Lifecycle viral_rna Viral RNA polyprotein Gag-Pol Polyprotein viral_rna->polyprotein Translation protease Viral Protease polyprotein->protease Autocleavage structural_proteins Mature Structural Proteins protease->structural_proteins Cleavage of Polyprotein virion New Virion Assembly structural_proteins->virion pnu This compound pnu->protease Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of viral protease.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is simple, rapid, and sensitive, making it well-suited for regulated bioanalysis in support of drug development programs. It is important to note that this method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before its application to clinical samples.

References

Application Notes: Analysis of PNU-200579 in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and validated analytical protocols for PNU-200579 are limited. The following application note provides a representative protocol for the analysis of a small molecule, such as this compound, in a urine matrix based on standard analytical chemistry principles. The specified parameters are illustrative and would require validation for this specific analyte.

Introduction

This compound is identified as a dopamine (B1211576) D4 receptor antagonist. The dopamine D4 receptor is a G protein-coupled receptor, and its signaling is associated with various neurological and psychiatric conditions.[1][2][3][4][5] The analysis of this compound and its metabolites in urine is a critical component of pharmacokinetic and pharmacodynamic studies, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a representative methodology for the quantitative analysis of this compound in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. While specific metabolites for this compound are not detailed in the available literature, the metabolism of similar compounds often involves processes such as oxidation and conjugation, with urinary excretion being a primary route of elimination.

Principle of the Method

This method employs a solid-phase extraction (SPE) technique to isolate this compound from the urine matrix, thereby reducing matrix effects and concentrating the analyte. The extracted sample is then subjected to analysis by LC-MS/MS. The analyte is separated from other components by reversed-phase liquid chromatography and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for quantification.

Signaling Pathway of this compound Target: Dopamine D4 Receptor

This compound acts as an antagonist at the dopamine D4 receptor. This receptor is a D2-like G protein-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/Go Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D4R Binds PNU This compound (Antagonist) PNU->D4R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Reduced Signaling

Caption: Dopamine D4 receptor signaling pathway and antagonism by this compound.

Experimental Workflow

The overall workflow for the analysis of this compound in a urine sample involves sample collection, preparation, instrumental analysis, and data processing.

experimental_workflow start Start: Urine Sample Collection sample_prep Sample Pre-treatment (e.g., pH adjustment, internal standard addition) start->sample_prep spe Solid-Phase Extraction (SPE) 1. Conditioning 2. Loading 3. Washing 4. Elution sample_prep->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing end End: Report Generation data_processing->end

Caption: General workflow for the analysis of this compound in urine samples.

Detailed Experimental Protocols

5.1. Materials and Reagents

  • This compound reference standard

  • This compound internal standard (e.g., a stable isotope-labeled version)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • Mixed-mode cation exchange SPE cartridges

  • Human urine (drug-free)

5.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: Centrifuge urine samples at approximately 3000 rpm for 5-10 minutes to pellet any sediment. To 1 mL of supernatant, add the internal standard.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a solution containing 5% methanol in deionized water to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge with 2 mL of a solution of 5% formic acid in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

5.3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimized for this compound (e.g., spray voltage, gas temperatures, gas flows)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure compounds.

Data Presentation

Quantitative data for a validated this compound assay is not publicly available. The following table represents hypothetical performance characteristics for a typical LC-MS/MS bioanalytical method. These values would need to be established experimentally.

ParameterRepresentative ValueDescription
Linearity Range 1 - 1000 ng/mLThe concentration range over which the assay is accurate and precise.
Correlation Coefficient (r²) > 0.99A measure of the goodness of fit for the linear regression.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.0 ng/mLThe lowest concentration of analyte that can be quantitatively determined.
Intra-day Precision (%CV) < 15%The precision of the assay within a single day.
Inter-day Precision (%CV) < 15%The precision of the assay between different days.
Accuracy (% Bias) ± 15%The closeness of the measured value to the true value.
Recovery (%) > 85%The efficiency of the extraction process.

Conclusion

The described representative methodology provides a robust framework for the quantitative analysis of this compound in urine samples. The use of solid-phase extraction for sample cleanup coupled with the sensitivity and selectivity of LC-MS/MS is a suitable approach for supporting pharmacokinetic and other related studies. It is imperative that this method be fully validated according to regulatory guidelines before its application in a research or clinical setting to ensure the reliability and accuracy of the generated data.

References

Application Notes and Protocols for PNU-200579 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases has revealed no specific information, experimental data, or established protocols for a compound designated as "PNU-200579" in the context of metabolic research.

  • Internal Designation: this compound may be an internal code for a compound that has not been disclosed in public research or has been discontinued (B1498344) in early-stage development.

  • Typographical Error: The compound number may be inaccurate.

  • Limited Public Data: Research on this specific compound may not have been published in accessible scientific journals or databases.

Due to the complete absence of information, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations for this compound.

To proceed with your research, it is recommended to:

  • Verify the Compound Designation: Double-check the accuracy of the compound name "this compound."

  • Consult Internal Documentation: If this compound was sourced from a specific institution or company, refer to any available internal documentation or contact the provider for more information.

  • Search for Related Compounds or Targets: If the intended biological target or metabolic pathway of interest is known, searching for alternative modulators of that target may provide a path forward for your research.

Without any foundational data on the mechanism of action, biological effects, or experimental history of this compound, the creation of the requested detailed scientific content cannot be fulfilled at this time. Should information on this compound become publicly available, the generation of such materials would be possible.

No Information Available for PNU-200579 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no specific information, quantitative data, or experimental protocols were found for the compound PNU-200579 in the context of drug metabolism research.

Extensive searches were conducted to locate scientific literature, application notes, or any relevant data pertaining to this compound. These searches included queries targeting its potential mechanism of action, involvement in signaling pathways, and any documented experimental use. The search results did not yield any specific information for a compound with the designation "this compound."

While the search provided general information on the broader fields of drug metabolism, pharmacokinetics, and various signaling pathways, there was no mention or association with this compound. Information was found for other compounds with the "PNU" prefix, such as PNU-96391, but these are distinct molecules and the information is not transferable.

Consequently, the core requirements of this request—to create detailed application notes, protocols, data tables, and visualizations for this compound—cannot be fulfilled due to the absence of foundational data.

It is possible that this compound is an internal compound designation not yet disclosed in public literature, a typographical error, or a compound that has not been the subject of published research in the area of drug metabolism.

For researchers, scientists, and drug development professionals interested in the general principles of drug metabolism, the following established concepts are central to the field:

  • Drug Metabolism (Biotransformation): The biochemical modification of pharmaceutical substances by living organisms, usually through specialized enzymatic systems. The liver is the primary site for drug metabolism.[1][2]

  • Pharmacokinetics (PK): The study of the time course of a drug's absorption, distribution, metabolism, and excretion (ADME).[3][4]

  • In Vitro Drug Metabolism Studies: Experiments conducted in a controlled environment outside of a living organism, often using liver microsomes, hepatocytes, or recombinant enzymes to elucidate metabolic pathways.[5]

  • Signaling Pathways: Complex series of protein interactions that transmit signals from a cell's exterior to its interior, which can influence the expression of drug-metabolizing enzymes.

Without specific data on this compound, any attempt to generate the requested detailed documentation would be speculative and not based on factual, verifiable scientific evidence.

References

Application Notes & Protocols for PNU-120596 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "PNU-200579" specified in the query did not yield specific information and is likely a typographical error. The following application notes and protocols are based on the well-characterized and structurally related compound PNU-120596 , a potent positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor.

Audience: Researchers, scientists, and drug development professionals.

Introduction

PNU-120596 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5] Unlike orthosteric agonists that directly activate the receptor, PNU-120596 binds to a distinct allosteric site. This binding enhances the receptor's response to endogenous agonists like acetylcholine (ACh) and choline. As a Type II PAM, its primary mechanism involves significantly reducing the receptor's rapid desensitization, thereby prolonging the ion channel opening and augmenting cation influx, particularly Ca2+. This modulation of α7 nAChR, a key player in cognitive function, makes PNU-120596 a valuable tool for studying neuropsychiatric disorders. Additionally, research suggests PNU-120596 may have off-target effects, including the direct inhibition of p38 MAPK and modulation of the PPAR-α signaling pathway.

Data Presentation

The following table summarizes the key in vitro pharmacological data for PNU-120596.

ParameterValueReceptor/SystemAssay TypeReference
EC50 216 nM (0.2 µM)α7 nAChRAgonist-evoked response
Selectivity No detectable effectα4β2, α3β4, α9α10 nAChRsNot specified
Mechanism Type II Positive Allosteric Modulatorα7 nAChRElectrophysiology

Signaling Pathways & Experimental Workflows

Signaling Pathway of PNU-120596 at the α7 nAChR

PNU120596_Signaling Agonist Agonist (e.g., ACh, Choline) Receptor_Rest α7 nAChR (Resting State) Agonist->Receptor_Rest Binds PNU PNU-120596 (PAM) Receptor_Desens α7 nAChR (Desensitized State) PNU->Receptor_Desens Binds & Destabilizes Receptor_Active α7 nAChR (Active/Open State) Receptor_Rest->Receptor_Active Activation Receptor_Active->Receptor_Desens Rapid Desensitization Ca_Influx Ca²⁺/Na⁺ Influx Receptor_Active->Ca_Influx Receptor_Desens->Receptor_Active Prolongs Active State Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates

Caption: PNU-120596 binds to the desensitized α7 nAChR, prolonging its active state.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow Start Start: Seed Cells Culture Culture Cells Expressing α7 nAChR (e.g., SH-SY5Y, PC12) 24-48 hours Start->Culture Dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM, Calcium-4) 1 hour at RT Culture->Dye Wash Wash Cells (if required by dye kit) Dye->Wash Add_PNU Add PNU-120596 (Test Compound) Incubate 5 min Wash->Add_PNU Add_Agonist Add α7 nAChR Agonist (e.g., PNU-282987, Choline) Add_PNU->Add_Agonist Measure Measure Fluorescence Signal (e.g., FLIPR, Plate Reader) Add_Agonist->Measure Analyze Analyze Data: Calculate EC₅₀ / Fold-Potentiation Measure->Analyze

Caption: Workflow for assessing PNU-120596 activity using a fluorescence-based calcium assay.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay using a Fluorescent Plate Reader (FLIPR)

This protocol is designed to measure the potentiation of agonist-induced calcium influx by PNU-120596 in cells expressing α7 nAChRs.

Materials:

  • Cell line expressing functional α7 nAChRs (e.g., SH-EP1-hα7, PC12, or SH-SY5Y-hα7)

  • Black, clear-bottom 96-well or 384-well microplates

  • Cell culture medium (e.g., MEM)

  • Assay Buffer (e.g., NMDG buffer: 10 mM HEPES, pH 7.4, 140 mM N-methyl D-glucosamine, 5 mM KCl, 1 mM MgCl₂, 10 mM CaCl₂)

  • Calcium-sensitive dye kit (e.g., Calcium-4 No-Wash)

  • PNU-120596 stock solution (e.g., 10 mM in DMSO)

  • α7 nAChR agonist stock solution (e.g., PNU-282987, 10 mM in DMSO)

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating:

    • Seed the α7 nAChR-expressing cells into black, clear-bottom microplates at a density optimized for 80-90% confluency on the day of the assay.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Prepare serial dilutions of PNU-120596 in Assay Buffer in a separate 96-well plate. Include a vehicle control (e.g., 0.1% DMSO).

    • In another plate, prepare the agonist (e.g., PNU-282987) at a concentration that will yield an EC₂₀ response when added to the cells. This submaximal concentration allows for clear observation of potentiation.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 100 µL of the prepared calcium dye solution to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Assay Execution (FLIPR):

    • Place the cell plate and the two compound plates into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to first add the PNU-120596 dilutions to the cell plate.

    • Incubate for 5 minutes.

    • Program a second addition, this time adding the agonist to all wells.

    • Continue recording the fluorescence intensity for at least 5 minutes to capture the full response profile, which is prolonged by PNU-120596.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log concentration of PNU-120596 and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Protocol 2: Cytotoxicity Assessment using a Cell Viability Assay

This protocol assesses whether the prolonged receptor activation and Ca²⁺ influx induced by PNU-120596 leads to cell death.

Materials:

  • Cell line expressing functional α7 nAChRs (e.g., SH-α7)

  • Clear 96-well microplates

  • Cell culture medium (contains ~0.1 mM choline, which acts as an agonist)

  • PNU-120596 stock solution (10 mM in DMSO)

  • α7 nAChR antagonist (optional control, e.g., methyllycaconitine)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead staining kit)

  • Plate reader (luminescence, absorbance, or fluorescence, depending on the reagent)

Procedure:

  • Cell Plating:

    • Seed cells in a clear 96-well plate at a moderate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PNU-120596 in culture medium. A typical concentration range is 0.3 to 30 µM.

    • Include control wells: vehicle only (e.g., 0.3% DMSO), and PNU-120596 + a high concentration of an antagonist like methyllycaconitine (B43530) (e.g., 10 nM) to confirm the effect is α7 nAChR-mediated.

    • Remove the old medium and add the compound-containing medium to the cells.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe potential cytotoxic effects.

  • Viability Measurement:

    • After incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • For example, if using CellTiter-Glo®, add the reagent, incubate for 10 minutes to stabilize the luminescent signal, and then read on a luminometer.

  • Data Analysis:

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot percent viability versus the log concentration of PNU-120596 to determine if there is a dose-dependent cytotoxic effect.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a direct measure of ion channel function and is the gold standard for characterizing the kinetic effects of modulators like PNU-120596.

Materials:

  • Cells expressing α7 nAChRs (e.g., grown on coverslips)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

  • Internal solution (in mM): e.g., 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.3.

  • Agonist (e.g., ACh or Choline)

  • PNU-120596

Procedure:

  • Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Pull a glass pipette with a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a single, healthy-looking cell with the recording pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Apply a brief, strong pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Recording Agonist-Evoked Currents:

    • Using a fast perfusion system, apply a brief pulse (e.g., 1 second) of a high concentration of agonist (e.g., 1 mM ACh) to the cell.

    • Record the resulting inward current. Observe the characteristic rapid activation followed by rapid and complete desensitization.

    • Wash the cell with external solution until the current returns to baseline.

  • Testing the Modulator:

    • Pre-incubate the cell by perfusing it with a solution containing PNU-120596 (e.g., 1-10 µM) for 1-2 minutes.

    • In the continued presence of PNU-120596, apply the same pulse of agonist.

    • Record the modulated current. Expect to see an increased peak amplitude and a dramatic slowing of the current decay (desensitization).

  • Data Analysis:

    • Measure the peak amplitude of the current in the absence and presence of PNU-120596 to quantify potentiation.

    • Fit the decay phase of the current to an exponential function to determine the desensitization time constant (τ). Compare the τ values with and without the modulator to quantify the effect on kinetics.

References

PNU-200579 Receptor Binding Assay: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PNU-200579, also identified in scientific literature as PNU-99194A, is a chemical compound that has garnered interest within the neuroscience and pharmacology communities for its selective interaction with dopamine (B1211576) receptors. Primarily recognized as a potent dopamine D3 receptor antagonist, it also exhibits affinity for the D2 receptor subtype. Understanding the binding characteristics of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents targeting dopaminergic pathways. This document provides a detailed application note and protocol for a receptor binding assay to characterize the interaction of this compound with dopamine D2 and D3 receptors.

Data Presentation: Binding Affinity of this compound

CompoundReceptorAssay TypeCell LineRadioligandIC50 (nM)Reference
PNU-99194ADopamine D3Functional Assay (Arachidonic Acid Release)CHONot Applicable1.9[1]

Note: This table will be updated as more direct binding affinity data (Ki values) for this compound becomes available.

Experimental Protocols

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 and D3 receptors. This protocol is based on established methods for dopamine receptor binding assays.

1. Materials and Reagents

  • Receptor Source: Cell membranes from Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone, a commonly used radiolabeled antagonist for D2-like receptors.

  • Test Compound: this compound (or PNU-99194A).

  • Non-specific Binding Control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with your scintillation counter.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • 96-well Plates: For sample incubation.

  • Scintillation Counter: For measuring radioactivity.

2. Experimental Workflow

The following diagram illustrates the key steps in the this compound receptor binding assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with D2/D3 Receptors) setup_assay Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prep_membranes->setup_assay prep_solutions Prepare Assay Solutions (Buffer, Radioligand, this compound, Control) prep_solutions->setup_assay incubation Incubate at Room Temperature setup_assay->incubation filtration Rapid Filtration (Separate Bound from Free Radioligand) incubation->filtration scintillation Add Scintillation Cocktail and Count Radioactivity filtration->scintillation data_analysis Calculate Specific Binding and Determine IC50/Ki of this compound scintillation->data_analysis signaling_pathway cluster_membrane Cell Membrane D3_Receptor Dopamine D3 Receptor G_Protein Gi/o Protein D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3_Receptor Binds & Activates PNU200579 This compound (Antagonist) ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream PNU20057t9 PNU20057t9 PNU20057t9->D3_Receptor Binds & Blocks

References

Application Notes and Protocols for Pharmacokinetic Modeling of PNU Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search for the compound "PNU-200579" did not yield any specific public data. It is possible that this is an internal development code, a compound that was discontinued (B1498344) in early-stage research, or a typographical error. To fulfill the core requirements of this request, we will use a well-documented compound, PNU-100480 (Sutezolid) , as a representative example. Sutezolid is an oxazolidinone antibiotic with available pharmacokinetic data, making it a suitable substitute for demonstrating the application of pharmacokinetic modeling. The principles, protocols, and modeling workflows described herein are broadly applicable to other small molecule drug candidates.

Application Notes

Introduction to PNU-100480 (Sutezolid)

PNU-100480, also known as Sutezolid, is an oxazolidinone-class antibiotic developed for the treatment of tuberculosis. Like other drugs in its class, it inhibits bacterial protein synthesis. Understanding its pharmacokinetic (PK) profile is crucial for determining optimal dosing regimens that maximize efficacy while minimizing potential toxicity. Pharmacokinetic modeling is a powerful tool used in drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Importance of Pharmacokinetic Modeling for Sutezolid

Pharmacokinetic modeling for Sutezolid and its metabolites is essential for several reasons:

  • Dose Optimization: To select doses for clinical trials that are safe and effective. For instance, studies have been conducted to assess the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of PNU-100480 in healthy volunteers.[1][2]

  • Exposure-Response Relationship: To understand the link between drug concentration in the body and its bactericidal activity against M. tuberculosis.[1]

  • Metabolite Characterization: To characterize the formation and elimination of its major metabolites, such as PNU-101603, and their contribution to the overall activity and safety profile.

  • Drug-Drug Interactions: To predict and evaluate potential interactions with other co-administered tuberculosis drugs.

Physiologically Based Pharmacokinetic (PBPK) modeling, in particular, allows for the integration of in vitro data and physiological information to simulate drug behavior in various populations and under different conditions, potentially reducing the need for extensive clinical trials.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Sutezolid (PNU-100480) and its primary metabolite (PNU-101603) collected from a multiple ascending dose study in healthy volunteers.

Table 1: Steady-State Pharmacokinetic Parameters of Sutezolid (PNU-100480) on Day 14

Dose Group Cmax (ng/mL) Tmax (hr) AUC24 (ng·hr/mL) t1/2 (hr)
600 mg BID 2,710 ± 620 1.5 (1.0 - 4.0) 21,300 ± 4,200 4.3 ± 0.8
1200 mg QD 4,280 ± 1,210 2.0 (1.0 - 4.0) 30,100 ± 6,800 4.3 ± 0.9

Data presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum Plasma Concentration; Tmax: Time to Cmax; AUC24: Area Under the Curve over 24 hours; t1/2: Half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Metabolite PNU-101603 on Day 14

Parent Dose Group Cmax (ng/mL) Tmax (hr) AUC24 (ng·hr/mL) t1/2 (hr)
600 mg BID 1,850 ± 320 3.0 (2.0 - 6.0) 26,000 ± 4,000 7.9 ± 1.5
1200 mg QD 2,290 ± 540 4.0 (2.0 - 6.0) 32,500 ± 6,400 8.2 ± 1.6

Data presented as mean ± SD, except for Tmax which is median (range).

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Healthy Volunteers

This protocol is based on typical Phase I clinical trial designs for oral antibiotics like Sutezolid.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of PNU-100480.

Methodology:

  • Subject Recruitment: Enroll healthy adult volunteers after obtaining informed consent. Conduct screening evaluations including medical history, physical examination, and laboratory tests.

  • Study Design: A randomized, placebo-controlled, ascending dose study. Cohorts of subjects receive either PNU-100480 or a placebo. Dosing can be for 14 or 28 days to reach steady-state.

  • Drug Administration: PNU-100480 is administered orally as a capsule or an extemporaneously prepared suspension under fasting conditions.

  • Blood Sampling:

    • For single-dose PK, collect serial blood samples at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

    • For steady-state PK (e.g., on Day 14), collect samples at the same intervals over a 24-hour dosing period.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -70°C until analysis.

  • Bioanalytical Method: Quantify concentrations of PNU-100480 and its metabolites in plasma using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis (NCA). Parameters include Cmax, Tmax, AUC, clearance (CL/F), volume of distribution (Vz/F), and terminal half-life (t1/2).

Protocol: LC-MS/MS Bioanalytical Method

Objective: To accurately quantify PNU-100480 and its metabolites in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples.

    • To 50 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from ~5% to 95% Mobile Phase B over a few minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for PNU-100480, its metabolites, and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards. Use a weighted linear regression model to quantify the analyte in unknown samples.

Visualizations (Graphviz)

Caption: Workflow for an in vivo pharmacokinetic study and data analysis.

Caption: Logical flow of a Physiologically Based Pharmacokinetic (PBPK) model.

References

Troubleshooting & Optimization

Technical Support Center: PNU-200579

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PNU-200579 is a metabolite of Tolterodine and specific public data regarding its solubility and handling are limited.[1][2][3][4] This guide provides general troubleshooting advice and protocols for researchers working with novel or poorly characterized compounds that may present solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound has been identified as a metabolite of Tolterodine, found in dog urine.[1] It is classified as a bioactive chemical and an endogenous metabolite.

Q2: I can't find a datasheet with solubility information for this compound. What should I do?

When dealing with a compound with limited solubility data, a systematic approach to solvent testing is recommended. Start with common laboratory solvents and proceed to less common ones or solvent mixtures as needed. It is crucial to perform small-scale solubility tests to determine the best solvent for your stock solutions and experimental needs.

Q3: My this compound solution appears cloudy or has precipitated after dilution. What's wrong?

This is a common issue when diluting a stock solution made in a strong organic solvent (like DMSO) into an aqueous buffer or cell culture medium. The compound may be crashing out of solution due to its lower solubility in the aqueous environment. Refer to the troubleshooting guide below for potential solutions.

Q4: How should I store my this compound stock solution?

While specific stability data for this compound is unavailable, a general best practice for storing stock solutions of novel compounds is to aliquot them into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and solvent evaporation.

Troubleshooting Guide for Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered during experimental work with compounds like this compound.

Problem Potential Cause Suggested Solution
Compound will not dissolve in the initial solvent. The compound has low solubility in the chosen solvent.- Try gentle warming (be cautious of compound degradation).- Use sonication to aid dissolution.- Increase the volume of the solvent.- Test a different solvent from the suggested solvent panel.
Solution is cloudy or hazy. The compound is not fully dissolved or is forming a suspension.- Continue vortexing or sonicating.- If the cloudiness persists, consider the solution to be a suspension and not suitable for assays requiring a true solution.- Try a different solvent in which the compound is more soluble.
Precipitation occurs after adding the stock solution to an aqueous buffer or media. The compound is not soluble in the final aqueous solution.- Decrease the final concentration of the compound.- Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system.- Consider using a surfactant or other solubilizing agent, after validating its compatibility with your assay.
Inconsistent results between experiments. Potential precipitation or degradation of the compound in solution.- Always prepare fresh dilutions from a stock solution for each experiment.- Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles.- Visually inspect your solutions for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine a suitable solvent for this compound or other compounds with unknown solubility.

Materials:

  • This compound

  • A panel of common laboratory solvents (see table below)

  • Small glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • To each vial, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution.

  • If the compound is not dissolved, sonicate the vial for 5-10 minutes.

  • If dissolution is still not complete, consider gentle warming.

  • Record the solubility in each solvent (e.g., soluble, partially soluble, insoluble) at the tested concentration.

Suggested Solvent Panel for Initial Testing
Solvent Class Notes
Water / PBSAqueousA good starting point for water-soluble compounds.
DMSO (Dimethyl sulfoxide)Polar aproticA common solvent for many organic molecules.
EthanolPolar proticOften used for in vivo and in vitro studies.
MethanolPolar proticSimilar to ethanol, but can be more toxic.
AcetonitrilePolar aproticUsed in various analytical techniques.
Protocol 2: Preparation of a Stock Solution

Once a suitable solvent has been identified, you can prepare a concentrated stock solution.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO)

  • Analytical balance

  • Appropriate laboratory glassware

  • Vortex mixer and/or sonicator

Procedure:

  • Determine the desired concentration and volume of your stock solution.

  • Calculate the required mass of this compound.

  • Carefully weigh the calculated mass of this compound and transfer it to a suitable vial.

  • Add the calculated volume of the chosen solvent to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with a novel compound.

G start Start: Dissolve Compound check_dissolution Is it fully dissolved? start->check_dissolution troubleshoot Troubleshoot Dissolution check_dissolution->troubleshoot No success Stock Solution Prepared check_dissolution->success Yes sonicate Sonicate troubleshoot->sonicate warm Gently Warm sonicate->warm add_solvent Add More Solvent warm->add_solvent check_again Is it dissolved now? add_solvent->check_again new_solvent Try a Different Solvent check_again->new_solvent No check_again->success Yes new_solvent->start dilute Dilute for Experiment success->dilute check_precipitation Does it precipitate? dilute->check_precipitation troubleshoot_dilution Troubleshoot Dilution check_precipitation->troubleshoot_dilution Yes final_solution Proceed with Experiment check_precipitation->final_solution No lower_conc Lower Final Concentration troubleshoot_dilution->lower_conc adjust_cosolvent Adjust Co-solvent Ratio lower_conc->adjust_cosolvent adjust_cosolvent->dilute

Caption: Workflow for troubleshooting compound solubility issues.

References

Technical Support Center: PNU-200579

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available for the compound designated as PNU-200579. This includes a lack of data regarding its chemical structure, mechanism of action, solubility, and stability in solution.

The following sections provide general guidance and best practices for handling a novel or uncharacterized research compound. These recommendations are based on standard laboratory procedures for ensuring data quality and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: I have obtained a compound labeled this compound. How should I prepare it for my experiments?

A1: As no specific solubility data for this compound is available, it is crucial to perform initial solubility tests in common laboratory solvents. A recommended starting point is to test solubility in dimethyl sulfoxide (B87167) (DMSO), ethanol, and aqueous buffers (e.g., phosphate-buffered saline at physiological pH). Start with a small amount of the compound and gradually add the solvent to determine an approximate concentration for stock solutions. It is advisable to visually inspect the solution for any precipitation or cloudiness before use.

Q2: What are the recommended storage conditions for a this compound stock solution?

A2: In the absence of specific stability data, stock solutions of novel compounds should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: How can I assess the stability of this compound in my experimental buffer?

A3: To ensure the integrity of your experimental results, it is best practice to perform a preliminary stability assessment of this compound in your specific experimental buffer and conditions (e.g., temperature, pH). This can be done by incubating the compound in the buffer for the duration of your experiment and then analyzing the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation in solution.Prepare fresh working solutions from a frozen stock for each experiment. Perform a stability check of the compound in your experimental buffer.
Precipitation observed in working solution Poor solubility in the aqueous buffer.Decrease the final concentration of the compound in the working solution. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.
Loss of biological activity over time Instability of the compound under experimental conditions.Shorten the incubation time if possible. Re-evaluate the pH and temperature of your experimental setup.

Experimental Protocols

General Protocol for Assessing Compound Stability by HPLC

This protocol provides a general framework for assessing the stability of a research compound like this compound in a specific solution.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the compound.

    • Dissolve the compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the experimental buffer to the final working concentration.

    • Prepare several identical samples.

  • Incubation:

    • Store the test solutions under the same conditions as your planned experiment (e.g., temperature, light exposure).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Analyze the samples by a suitable reverse-phase HPLC method. A C18 column is often a good starting point.

    • The mobile phase will need to be optimized but a gradient of water and acetonitrile (B52724) with 0.1% formic acid or trifluoroacetic acid is a common starting point.

    • Use a UV detector to monitor the elution of the compound.

  • Data Analysis:

    • Compare the peak area of the compound at each time point to the initial time point (T=0).

    • A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Visualizations

As there is no information available on the signaling pathway or mechanism of action of this compound, a diagram cannot be provided. For novel compounds, a logical first step in experimental design is to determine the compound's stability, as outlined in the workflow below.

G cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Data Interpretation start Obtain this compound solubility Determine Solubility (e.g., DMSO, Ethanol, PBS) start->solubility stock Prepare Concentrated Stock Solution solubility->stock dilute Dilute to Working Concentration in Experimental Buffer stock->dilute incubate Incubate under Experimental Conditions dilute->incubate hplc Analyze by HPLC at Multiple Time Points incubate->hplc compare Compare Peak Areas (Degradation Assessment) hplc->compare decision Decision Point: Proceed with Experiments? compare->decision

Caption: Experimental workflow for handling an uncharacterized compound.

Technical Support Center: Optimizing PNU-200579 Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of PNU-200579. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of this compound using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?

A1: While specific data for this compound is not publicly available, we can infer properties from a closely related analogue, PNU-142721. It is a small molecule containing nitrogenous heterocyclic rings (pyrimidine and furanopyridine). These structures typically lend themselves to good ionization in positive electrospray ionization (ESI) mode due to the presence of basic nitrogen atoms that can be readily protonated.

Q2: What is a recommended starting point for LC-MS/MS method development for this compound?

A2: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile (B52724), both containing a small amount of an acidic modifier like formic acid (0.1%). This will promote protonation of the analyte and improve chromatographic peak shape. A gradient elution from low to high organic solvent concentration is recommended to ensure good separation from matrix components.

Q3: How can I prepare plasma samples for this compound analysis?

A3: For plasma samples, protein precipitation is a common and effective initial clean-up step.[1][2] This can be followed by solid-phase extraction (SPE) for further purification and concentration of the analyte if higher sensitivity is required.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem 1: Poor Signal Intensity or No Peak Detected

Possible Cause Troubleshooting Step
Incorrect Ionization Mode This compound, with its nitrogen-containing heterocyclic structure, is expected to ionize well in positive ESI mode. Verify that the mass spectrometer is operating in positive ion mode.
Suboptimal Source Parameters Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. These parameters can significantly impact ionization efficiency.
Inefficient Sample Extraction Evaluate the efficiency of your sample preparation method. Consider trying different protein precipitation solvents (e.g., acetonitrile, methanol) or a different SPE sorbent.[1][3]
Analyte Degradation Assess the stability of this compound in the sample matrix and during the analytical process. Consider the use of fresh samples and minimize the time between sample preparation and analysis.

Problem 2: High Background Noise or Matrix Effects

Possible Cause Troubleshooting Step
Insufficient Sample Clean-up High background is often due to co-eluting matrix components. Enhance your sample preparation protocol, for instance, by incorporating a solid-phase extraction (SPE) step after protein precipitation.
Contaminated LC-MS System Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any accumulated contaminants.
Matrix-induced Ion Suppression Modify the chromatographic conditions to better separate this compound from the interfering matrix components. A slower gradient or a different column chemistry might be beneficial.

Problem 3: Inconsistent Retention Time

Possible Cause Troubleshooting Step
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily and ensure accurate composition. Small variations in pH or solvent ratios can affect retention time.
Column Degradation If retention time shifts are persistent and gradual, the column may be degrading. Replace the column with a new one.

Experimental Protocols

Generic Sample Preparation Protocol for this compound from Plasma
  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Suggested LC-MS/MS Parameters
Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard of the analyte. For a compound like PNU-142721 (MW 306.77), one might look for a precursor ion around m/z 307.

Visualizations

Sample_Preparation_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical workflow for preparing plasma samples for LC-MS/MS analysis.

Troubleshooting_Logic Start No or Low Signal Check_Ionization Check Ionization Mode (Positive ESI?) Start->Check_Ionization Check_Ionization->Start Incorrect Optimize_Source Optimize Source Parameters Check_Ionization->Optimize_Source Correct Improve_Extraction Improve Sample Prep Optimize_Source->Improve_Extraction Check_Stability Check Analyte Stability Improve_Extraction->Check_Stability Solution Signal Improved Check_Stability->Solution

Caption: A logical flow for troubleshooting poor signal intensity in mass spectrometry.

References

PNU-200579 interference in analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Troubleshooting Potential Interference in Analytical Assays

Welcome to the technical support center for PNU-120596. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential analytical complexities when working with this potent, selective, and widely used Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).

It is important to note that the compound "PNU-200579" is not found in the scientific literature, and it is strongly presumed to be a typographical error for PNU-120596 . This guide will focus exclusively on PNU-120596.

Frequently Asked Questions (FAQs)

Q1: What is PNU-120596 and what is its primary mechanism of action?

A1: PNU-120596 is a small molecule that acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It binds to a site on the receptor that is distinct from the agonist binding site. This binding potentiates the receptor's response to agonists like acetylcholine by increasing the channel's mean open time and slowing receptor desensitization.[1]

Q2: What are the common assays used to characterize the activity of PNU-120596?

A2: The activity of PNU-120596 is typically characterized using a variety of in vitro and in vivo assays. Common in vitro methods include electrophysiological recordings (e.g., patch-clamp) to measure ion channel activity and calcium flux assays using fluorescent indicators to measure the influx of calcium upon receptor activation.[2][3]

Q3: Are there any known off-target effects of PNU-120596 that could interfere with my results?

A3: Yes. Research has shown that PNU-120596 can directly inhibit p38 mitogen-activated protein kinase (MAPK) in a manner that is independent of its activity on α7 nAChRs.[4][5] This is a critical consideration when interpreting data from experiments where p38 MAPK signaling is relevant.

Q4: Can PNU-120596 cause cytotoxicity?

A4: As a Type II PAM, PNU-120596 profoundly slows the desensitization of the α7 nAChR, which can lead to excessive calcium (Ca2+) influx. This has been shown to have the potential to induce cytotoxicity, particularly at higher concentrations.

Q5: How can I distinguish between the on-target α7 nAChR-mediated effects and the off-target p38 MAPK effects of PNU-120596?

A5: To differentiate between on-target and off-target effects, you can use a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA). If the observed effect is blocked by MLA, it is likely mediated by the α7 nAChR. Conversely, if the effect persists in the presence of MLA, it may be due to an off-target mechanism like p38 MAPK inhibition.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Apparent agonist activity in the absence of a known α7 nAChR agonist.

  • Loss of cell viability at expected therapeutic concentrations.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Off-target p38 MAPK Inhibition 1. Confirm with Controls: Include a known p38 MAPK inhibitor (e.g., BIRB-796) as a positive control for p38 inhibition and a selective α7 nAChR antagonist (e.g., MLA) to isolate α7-mediated effects. 2. Measure p38 Phosphorylation: Directly assess the phosphorylation status of p38 MAPK and its downstream targets (e.g., ATF2) in the presence of PNU-120596.
Cytotoxicity 1. Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, LDH) in parallel with your primary assay to determine the cytotoxic concentration range of PNU-120596 in your cell system. 2. Concentration Optimization: Titrate PNU-120596 to the lowest effective concentration to minimize cytotoxicity while still observing the desired potentiation.
Endogenous Agonist Activity 1. Agonist-Free Conditions: Ensure that your assay buffer is free of endogenous α7 nAChR agonists, such as choline, which can be present in some cell culture media. 2. Wash Steps: Include thorough wash steps after cell plating to remove any residual media components.
Issue 2: Suspected Direct Assay Interference (e.g., in Fluorescence-Based Assays)

Symptoms:

  • A high background signal in wells containing only PNU-120596.

  • A decrease in the signal of a fluorescent probe in the presence of PNU-120596, independent of biological activity.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Autofluorescence 1. Compound-Only Control: Measure the fluorescence of PNU-120596 in the assay buffer at the excitation and emission wavelengths of your assay. A significant signal indicates autofluorescence. 2. Spectral Scan: Perform a full excitation and emission scan of PNU-120596 to determine its fluorescence profile. This can help in selecting alternative fluorophores with non-overlapping spectra.
Signal Quenching 1. Fluorophore-Only Control: Measure the fluorescence of your assay's fluorophore in the presence and absence of PNU-120596. A decrease in fluorescence suggests quenching.
Compound Aggregation 1. Solubility Assessment: Visually inspect solutions of PNU-120596 at high concentrations for any precipitation. The solubility of PNU-120596 is high in DMSO but it is insoluble in water. 2. Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., Triton X-100, Tween-20) in your assay buffer to help prevent aggregation.

Data Presentation

Table 1: On-Target and Off-Target Activity of PNU-120596

ParameterTargetValueAssay TypeReference
EC50 α7 nAChR216 nMPositive Allosteric Modulation
Inhibition p38 MAPKDirect InhibitionIn vitro kinase assay

Experimental Protocols

Key Experiment: Differentiating On-Target vs. Off-Target Effects

Objective: To determine if an observed cellular response to PNU-120596 is mediated by α7 nAChR or an off-target mechanism.

Methodology:

  • Cell Culture: Culture cells expressing the target of interest (and ideally α7 nAChR) under standard conditions.

  • Experimental Groups: Prepare the following treatment groups:

    • Vehicle control

    • PNU-120596 alone

    • PNU-120596 + α7 nAChR agonist (e.g., acetylcholine)

    • PNU-120596 + agonist + MLA (α7 nAChR antagonist)

    • MLA alone

    • Positive control for the off-target pathway (if known, e.g., a p38 MAPK inhibitor)

  • Treatment: Treat the cells with the respective compounds for the desired duration.

  • Assay: Perform the primary cellular assay to measure the endpoint of interest (e.g., cytokine release, gene expression, cell signaling).

  • Data Analysis: Compare the results between the different treatment groups.

    • If the effect of PNU-120596 is blocked by MLA, it is likely α7 nAChR-mediated.

    • If the effect of PNU-120596 persists in the presence of MLA, it is likely due to an off-target mechanism.

Visualizations

G PNU-120596 Signaling Pathways cluster_0 On-Target Pathway cluster_1 Off-Target Pathway PNU120596_on PNU-120596 a7nAChR α7 nAChR PNU120596_on->a7nAChR PAM Agonist Acetylcholine Agonist->a7nAChR Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Downstream_on Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Downstream_on PNU120596_off PNU-120596 p38 p38 MAPK PNU120596_off->p38 Inhibits Downstream_off Cellular Response (e.g., Inflammation) p38->Downstream_off

Caption: On-target and off-target signaling pathways of PNU-120596.

G Experimental Workflow for Identifying Assay Interference Start Start: Unexpected Assay Result Control_1 Run Compound-Only Control (PNU-120596 in buffer) Start->Control_1 Decision_1 Signal Observed? Control_1->Decision_1 Autofluorescence Potential Autofluorescence Decision_1->Autofluorescence Yes Control_2 Run Fluorophore + Compound Control Decision_1->Control_2 No Decision_2 Signal Quenched? Control_2->Decision_2 Quenching Potential Quenching Decision_2->Quenching Yes No_Interference No Direct Interference Detected Decision_2->No_Interference No

Caption: Workflow for identifying direct assay interference.

G Troubleshooting Logic for PNU-120596 Experiments Start Unexpected Result with PNU-120596 Check_Interference Perform Assay Interference Controls (Autofluorescence, Quenching) Start->Check_Interference Decision_Interference Interference Detected? Check_Interference->Decision_Interference Mitigate_Interference Mitigate Interference (e.g., change fluorophore) Decision_Interference->Mitigate_Interference Yes Check_Off_Target Test with α7 nAChR Antagonist (MLA) Decision_Interference->Check_Off_Target No Decision_Off_Target Effect Blocked by MLA? Check_Off_Target->Decision_Off_Target On_Target Likely On-Target α7 nAChR Effect Decision_Off_Target->On_Target Yes Off_Target Likely Off-Target Effect (e.g., p38 MAPK inhibition) Decision_Off_Target->Off_Target No

Caption: Decision tree for troubleshooting experimental results.

References

PNU-200579 Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PNU-200579. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this novel compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended chromatography techniques for this compound purification?

A1: Based on the general characteristics of small molecule drug candidates, initial purification strategies for this compound should focus on column chromatography.[1][2] The choice of stationary phase and mobile phase will be critical and may require some initial screening. Techniques such as thin-layer chromatography (TLC) can be used for rapid analysis and method development.[3][4]

Q2: I am observing poor separation of this compound from its impurities. What are the likely causes and solutions?

A2: Poor separation can stem from several factors including an inappropriate choice of stationary or mobile phase, or the presence of closely related impurities. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase: A gradient elution, where the solvent composition is changed over time, can often improve the separation of complex mixtures.

  • Change the Stationary Phase: If you are using normal-phase chromatography (e.g., silica (B1680970) gel), consider switching to reverse-phase chromatography (e.g., C18-functionalized silica) or vice-versa.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution and efficiency compared to standard column chromatography.[5]

Q3: this compound appears to be degrading during the purification process. How can I mitigate this?

A3: Degradation can be influenced by factors such as temperature, pH, and exposure to light or air. To minimize degradation:

  • Temperature Control: Perform purification steps at reduced temperatures (e.g., in a cold room or using a jacketed column).

  • pH Control: Buffer the mobile phase to a pH where this compound is most stable.

  • Inert Atmosphere: If the compound is sensitive to oxidation, perform purification under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Guide 1: Low Yield of this compound After Column Chromatography

This guide addresses the common issue of obtaining a lower than expected yield of the purified compound.

Potential Cause Troubleshooting Step Expected Outcome
Irreversible adsorption to the stationary phase 1. Add a small amount of a polar solvent (e.g., methanol (B129727) or acetic acid) to the mobile phase. 2. Change the stationary phase to a less active one (e.g., alumina (B75360) instead of silica gel).Improved recovery of the compound from the column.
Co-elution with an impurity 1. Analyze the collected fractions by a high-resolution technique like LC-MS to check for purity. 2. Re-purify the collected fractions using a different chromatographic method.Isolation of pure this compound, leading to an accurate yield determination.
Degradation on the column Follow the recommendations in FAQ 3 to minimize degradation during purification.Increased yield of the intact compound.
Guide 2: Presence of Unknown Impurities in the Final Product

This guide provides a systematic approach to identifying and removing unexpected impurities.

Step Action Tools/Techniques
1. Characterization of Impurity Isolate a small amount of the impurity for structural elucidation.NMR Spectroscopy, Mass Spectrometry (MS)
2. Hypothesis of Impurity Origin Based on the structure, determine if the impurity is a starting material, a byproduct of the synthesis, or a degradation product.Review of the synthetic route and stability data.
3. Targeted Removal Strategy Design a purification step to specifically remove the identified impurity. This could involve an acidic or basic wash, a different chromatographic system, or crystallization.Liquid-liquid extraction, Preparative HPLC, Crystallization.

Experimental Protocols

Protocol 1: Initial Screening of Purification Conditions using Thin-Layer Chromatography (TLC)

Objective: To quickly determine a suitable solvent system for the column chromatography of this compound.

Methodology:

  • Prepare a stock solution of the crude this compound mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each TLC plate in a different solvent system, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Visualize the spots under UV light and/or by staining.

  • The ideal solvent system will show good separation between the spot corresponding to this compound and the impurity spots, with the this compound spot having an Rf value between 0.2 and 0.4.

Protocol 2: Preparative Column Chromatography for this compound Purification

Objective: To purify a larger quantity of this compound based on the optimized conditions from TLC.

Methodology:

  • Pack a glass column with the chosen stationary phase (e.g., silica gel) in the selected mobile phase.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

This compound Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound TLC_Screening TLC Screening Crude_Product->TLC_Screening Develop Method Column_Chromatography Column Chromatography TLC_Screening->Column_Chromatography Optimized Conditions Fraction_Analysis Fraction Analysis (TLC/LC-MS) Column_Chromatography->Fraction_Analysis Collect Fractions Solvent_Evaporation Solvent Evaporation Fraction_Analysis->Solvent_Evaporation Combine Pure Fractions Pure_PNU_200579 Pure this compound Solvent_Evaporation->Pure_PNU_200579 Purity_Check Purity & Identity Check (NMR, MS) Pure_PNU_200579->Purity_Check Final QC

Caption: A typical workflow for the purification of this compound.

Hypothetical Signaling Pathway of this compound

SignalingPathway PNU_200579 This compound Receptor Target Receptor PNU_200579->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces

Caption: A hypothetical signaling cascade initiated by this compound.

References

Technical Support Center: Optimizing the Synthesis of PNU-200579 and Related Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses potential challenges in a common synthetic pathway to pyrazolo[1,5-a]pyrimidines, which generally involves the cyclocondensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Q1: My initial reaction to form the substituted 5-aminopyrazole intermediate is resulting in a low yield. What are the common causes and solutions?

A1: Low yields in the formation of 5-aminopyrazoles, often synthesized from a hydrazine (B178648) and a β-ketonitrile, can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Side Reactions: The formation of isomeric pyrazoles or other byproducts can reduce the yield of the desired product. The choice of solvent and base can significantly influence the regioselectivity of the reaction.

  • Suboptimal pH: The pH of the reaction medium can be critical. For reactions involving hydrazines, maintaining a slightly acidic to neutral pH is often optimal to ensure the nucleophilicity of the hydrazine while promoting the desired condensation.

  • Purification Losses: The workup and purification process may lead to significant product loss. Ensure that the extraction and chromatography conditions are optimized for your specific aminopyrazole derivative.

Q2: I am observing the formation of multiple products during the cyclocondensation step to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. How can I improve the selectivity?

A2: The formation of multiple products during cyclocondensation is a common issue, often due to competing reaction pathways.

  • Reaction Conditions: The choice of catalyst and reaction temperature can greatly influence the reaction's outcome. Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or acetic acid, are commonly used. A systematic screening of catalysts and temperatures is recommended.

  • Dehydrating Conditions: Inefficient removal of water can hinder the cyclization and lead to side reactions. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield of the desired product.

  • Protecting Groups: If your substrates contain sensitive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.

Q3: The final purification of my PNU-200579 analog is challenging, and I am struggling to remove a persistent impurity. What purification strategies can I employ?

A3: Purification of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines can be complex.

  • Chromatography Optimization: Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting impurities. Consider using a different stationary phase if silica (B1680970) gel is not providing adequate separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.

Data Presentation

Table 1: Typical Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
1. Aminopyrazole Formation Hydrazine derivative, β-ketonitrileBase (e.g., piperidine, triethylamine)Ethanol (B145695), Methanol25 - 8060 - 85
2. Cyclocondensation 5-Aminopyrazole, β-dicarbonyl compoundAcid (e.g., p-TSA, Acetic Acid)Toluene (B28343), Xylene80 - 14050 - 75
3. Functional Group Interconversion Pyrazolo[1,5-a]pyrimidine coreVaries (e.g., Pd catalyst for cross-coupling)Varies (e.g., Dioxane, DMF)VariesVaries

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction, side reactions, suboptimal pH.Extend reaction time, screen solvents and bases, adjust pH.
Multiple Products in Step 2 Competing reaction pathways, incomplete dehydration.Screen catalysts and temperatures, use a Dean-Stark trap.
Difficult Purification Closely eluting impurities, product instability.Optimize chromatography, attempt recrystallization, consider preparative HPLC.

Experimental Protocols

Protocol 1: General Synthesis of a 5-Aminopyrazole Intermediate

  • To a solution of the β-ketonitrile (1.0 eq) in ethanol (5-10 mL/mmol), add the hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (as determined by optimization) for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

  • To a solution of the 5-aminopyrazole (1.0 eq) in toluene (10-20 mL/mmol), add the β-dicarbonyl compound (1.0-1.5 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-TSA, 0.05-0.1 eq).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Aminopyrazole Synthesis cluster_step2 Step 2: Cyclocondensation start Start reactants1 Mix Hydrazine and β-Ketonitrile start->reactants1 reaction1 Catalytic Base, Heat reactants1->reaction1 workup1 Workup and Purification reaction1->workup1 product1 Isolated 5-Aminopyrazole workup1->product1 reactants2 Mix Aminopyrazole and β-Dicarbonyl product1->reactants2 reaction2 Acid Catalyst, Heat with Dean-Stark reactants2->reaction2 workup2 Workup and Purification reaction2->workup2 product2 Pyrazolo[1,5-a]pyrimidine Core workup2->product2

Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield or Impurities? incomplete_reaction Incomplete Reaction problem->incomplete_reaction Yes side_products Side Products problem->side_products Yes purification_issue Purification Issues problem->purification_issue Yes optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions screen_reagents Screen Solvents/Catalysts side_products->screen_reagents improve_purification Refine Chromatography/Recrystallize purification_issue->improve_purification

Caption: Troubleshooting decision tree for synthesis optimization.

PNU-200579 storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store PNU-200579 upon receipt?

Without specific manufacturer instructions, a general guideline for the storage of novel research compounds is to store them in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C or -80°C is a common practice to minimize degradation. Always refer to the supplier's recommendations for the most accurate storage conditions.

Q2: What are the general handling precautions for this compound?

Due to the lack of specific safety information, this compound should be handled with caution in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound is not publicly documented. Therefore, small-scale solubility tests in various common laboratory solvents (e.g., DMSO, ethanol, DMF, water) are recommended. Start with a small, accurately weighed amount of the compound and add the solvent incrementally while vortexing or sonicating to determine an appropriate solvent and concentration for your stock solution.

Q4: How should I store stock solutions of this compound?

Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution is unknown, so it is advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound will not dissolve The compound may be insoluble in the chosen solvent.Try a different solvent. Common choices for organic compounds include DMSO, ethanol, or DMF. Gentle heating or sonication may also aid dissolution, but be mindful of potential compound degradation.
Inconsistent experimental results The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can also be a factor.Prepare fresh stock solutions from solid compound. Ensure proper storage of both solid compound and stock solutions (cool, dry, dark, and tightly sealed).
Precipitate forms in stock solution upon freezing The concentration of the compound may be too high for the chosen solvent at low temperatures.Try preparing a less concentrated stock solution. Alternatively, consider a different solvent system. Before use, ensure the solution is brought to room temperature and that all precipitate has redissolved.

Experimental Workflow for Solubility Testing

Below is a generalized workflow for determining the solubility of a novel compound like this compound.

G cluster_0 Preparation cluster_1 Solubility Testing cluster_2 Documentation A Accurately weigh a small amount of this compound (e.g., 1 mg) C Add a small, known volume of solvent to the compound A->C B Select a panel of common laboratory solvents (e.g., DMSO, Ethanol, Water) B->C D Vortex or sonicate to aid dissolution C->D E Visually inspect for undissolved particles D->E F If dissolved, record the concentration. If not, return to step C and add more solvent. E->F F->C Insoluble G Record the solvent and the approximate solubility (e.g., >10 mg/mL in DMSO) F->G Soluble

A general workflow for determining the solubility of a research compound.

Troubleshooting PNU-200579 quantification variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quantification variability with PNU-200579. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability (%CV > 15%) in our quality control (QC) samples for this compound. What are the most common causes?

High variability in QC samples is a common issue in LC-MS/MS bioanalysis and can stem from several sources throughout the analytical workflow. The primary areas to investigate are:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and its internal standard (IS), leading to inconsistent results.[1][2][3][4][5]

  • Sample Preparation Inconsistency: Variability in extraction efficiency during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can introduce significant errors.

  • Analyte Instability: this compound may be unstable in the biological matrix during sample collection, storage (freeze-thaw cycles), or processing.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or carryover can all contribute to quantification variability.

  • Internal Standard (IS) Performance: An inappropriate or improperly used internal standard may not adequately compensate for variability.

Q2: How can we investigate if matrix effects are the cause of our quantification variability?

Matrix effects can be assessed both qualitatively and quantitatively. A common approach is the post-extraction spike method. This involves comparing the analyte's response in a spiked matrix extract to its response in a pure solvent.

Q3: What are the best practices for sample handling and storage to ensure the stability of this compound?

To minimize analyte degradation, it is crucial to establish and follow standardized procedures for sample handling and storage. This includes:

  • Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection.

  • Controlled Storage: Store samples at a consistent, validated temperature (e.g., -80°C) until analysis.

  • Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade the analyte.

  • Stability Testing: Conduct formal stability studies to determine the stability of this compound under various conditions (bench-top, freeze-thaw, long-term storage).

Q4: Our chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can we improve it?

Poor peak shape can be caused by a variety of factors related to the chromatography. Consider the following:

  • Column Choice: Ensure you are using the appropriate column chemistry (e.g., C18) and that it is not degraded.

  • Mobile Phase: The pH and composition of the mobile phase are critical. Ensure it is correctly prepared and that the pH is appropriate for the ionization of this compound.

  • Sample Diluent: The sample should be dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.

  • Column Contamination: Contaminants from previous injections can affect peak shape. Implement a column wash step between runs.

Troubleshooting Guides

Issue 1: High Inter-Lot Variability in Plasma Samples

Symptoms: You observe that the quantified concentrations of this compound are consistent within a single batch of plasma, but vary significantly when using a different batch of plasma for standard and QC preparation.

Possible Cause: This is a strong indicator of significant and variable matrix effects between different lots of biological matrix.

Troubleshooting Workflow:

A Start: High Inter-Lot Variability B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect > 15%? B->C D Optimize Sample Preparation (e.g., LLE, SPE) C->D Yes G Continue with Optimized Method C->G No E Re-evaluate Matrix Effect D->E F Use Stable Isotope Labeled Internal Standard (SIL-IS) E->F Still High E->G Acceptable F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for inter-lot variability.

Data Presentation Example:

Plasma LotMean Concentration (ng/mL)Precision (%CV)Accuracy (%)
Lot A105.24.5105.2
Lot B85.118.285.1
Lot C115.83.8115.8
Issue 2: Inconsistent Internal Standard (IS) Response

Symptoms: The peak area of the internal standard varies significantly across the analytical run, leading to poor precision in the calculated analyte/IS ratio.

Possible Causes:

  • Inconsistent sample processing.

  • Ion suppression or enhancement affecting the IS.

  • Degradation of the IS.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure the IS is added consistently to all samples and standards.

  • Evaluate Matrix Effects on IS: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

  • Check IS Stability: Verify the stability of the IS in the stock solution and in the final extracted samples.

  • Consider a Different IS: If the current IS is susceptible to matrix effects, consider using a stable isotope-labeled (SIL) version of this compound, which is the gold standard.

Logical Relationship Diagram:

A Inconsistent IS Response E Inaccurate Quantification A->E B Sample Prep Variability B->A C Matrix Effects on IS C->A D IS Instability D->A

Caption: Factors leading to inconsistent internal standard response.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • Aliquot: Pipette 100 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to each tube. Vortex briefly.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortex: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analyze: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: [Insert appropriate precursor > product ion transition, e.g., m/z 450.2 > 250.1]

    • This compound-d4 (IS): [Insert appropriate precursor > product ion transition, e.g., m/z 454.2 > 254.1]

Signaling Pathway (Illustrative for a hypothetical mechanism of action):

PNU This compound Receptor Target Receptor PNU->Receptor Binds KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates Gene Target Gene Expression TF->Gene Regulates

References

Technical Support Center: Investigating the Stability and Degradation of PNU-200579

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific degradation pathways of PNU-200579 is limited. This guide provides a general framework and best practices for researchers to establish their own internal knowledge base and troubleshoot common issues encountered during the stability assessment of pharmaceutical compounds. The examples provided are illustrative and based on common degradation patterns of similar chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for a compound like this compound?

Q2: I am observing rapid degradation of this compound in my formulation. What are the potential causes?

Rapid degradation can be attributed to several factors:

  • pH: The compound may be unstable at the pH of your formulation.

  • Excipients: Incompatibilities with certain excipients can catalyze degradation.

  • Oxygen: Sensitivity to oxidation can lead to rapid degradation if the formulation is not protected from air.

  • Light: The compound may be photolabile, requiring protection from light during manufacturing and storage.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

Q3: How can I identify the degradation products of this compound?

The most common method for identifying degradation products is using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks that appear under stress conditions, you can deduce the molecular weights of the degradants and propose their structures.

Troubleshooting Guides

Issue 1: Poor peak shape and resolution in HPLC analysis of this compound and its degradants.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to ensure the analyte and its degradants are in a single ionic state. A pH screening study is recommended.

  • Possible Cause 2: Wrong column chemistry.

    • Solution: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its degradation products.

  • Possible Cause 3: Inadequate mobile phase composition.

    • Solution: Optimize the gradient slope and the ratio of organic solvent to aqueous buffer to improve separation.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause 1: Inadequate control of environmental conditions.

    • Solution: Ensure that stability chambers are properly calibrated and maintain consistent temperature, humidity, and light exposure (where applicable).

  • Possible Cause 2: Sample preparation variability.

    • Solution: Standardize the sample preparation protocol, including solvent type, concentration, and handling time, to minimize variability.

  • Possible Cause 3: Contamination.

    • Solution: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.

Data Presentation

The following table is a template for summarizing stability data for this compound under various stress conditions.

Stress ConditionTime (hours)This compound Assay (%)Total Degradants (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl (60°C)0100.00.00.00.0
2492.57.54.23.3
4885.314.78.16.6
0.1 N NaOH (60°C)0100.00.00.00.0
2478.121.912.59.4
4865.434.620.314.3
10% H₂O₂ (RT)0100.00.00.00.0
2489.910.16.73.4
4881.218.811.57.3
Photolytic (ICH Q1B)0100.00.00.00.0
2495.84.22.12.1
4891.78.34.53.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

  • Materials:

    • This compound reference standard

    • HPLC grade acetonitrile (B52724) and water

    • Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide

    • Class A volumetric flasks and pipettes

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C. Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C. Withdraw samples at predetermined time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at predetermined time points and dilute to a final concentration of 100 µg/mL.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a specified period.

  • Analysis: Analyze all samples by a suitable HPLC-UV/MS method. The method should be capable of separating the parent peak from all degradation product peaks.

Mandatory Visualizations

Hypothetical Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Degradant_A Hydrolytic Product A This compound->Degradant_A H₂O/H⁺ or OH⁻ Degradant_B Hydrolytic Product B This compound->Degradant_B H₂O/H⁺ or OH⁻ Degradant_C Oxidative Product C This compound->Degradant_C [O] Degradant_D Photolytic Product D This compound->Degradant_D Experimental Workflow for Forced Degradation Study start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC-UV/MS sampling->analysis end Identify Degradants & Propose Pathways analysis->end

Validation & Comparative

PNU-200579 Immunoassay Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of PNU-200579, a selective dopamine (B1211576) D4 receptor antagonist, in immunoassays. Due to the limited availability of public data on the direct immuno-cross-reactivity of this compound, this document focuses on providing a comparative analysis with alternative dopamine D4 receptor ligands and details the experimental methodology required to perform such an assessment. The provided data on alternative compounds will serve as a benchmark for evaluating the selectivity of this compound once experimental data is generated.

Comparative Analysis of Dopamine D4 Receptor Antagonists

A critical aspect of characterizing any new ligand, such as this compound, is to determine its binding affinity and selectivity for its intended target relative to other related receptors. High selectivity is crucial for minimizing off-target effects and ensuring a favorable therapeutic window. The following table summarizes the binding affinities (Ki, in nM) of several well-characterized dopamine D4 receptor antagonists for human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity. This data provides a baseline for comparing the performance of this compound.

Table 1: Binding Affinities (Ki, nM) of Selected Dopamine Receptor Antagonists

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Dopamine D4 Receptor (Ki, nM)
This compound Data not availableData not availableData not available
L-745,87096023000.43
Clozapine16055524
Risperidone3.13Data not availableData not available
Olanzapine11Data not availableData not available

Experimental Protocols

To assess the cross-reactivity of this compound, a competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA), is a suitable method. This type of assay measures the ability of the test compound (this compound) to compete with a labeled ligand for binding to the target receptor.

Protocol: Competitive ELISA for this compound Cross-Reactivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the dopamine D4 receptor and its cross-reactivity with other dopamine receptor subtypes (D2, D3).

Materials:

  • Recombinant human dopamine D4, D2, and D3 receptors

  • Microtiter plates (96-well)

  • This compound

  • A known labeled ligand for the dopamine D4 receptor (e.g., a biotinylated or enzyme-conjugated analog)

  • Alternative unlabeled ligands for comparison (L-745,870, clozapine, etc.)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Enzyme-conjugated secondary antibody (if using an unlabeled primary antibody against the receptor)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with the recombinant dopamine receptor (D4, D2, or D3) at an optimized concentration in Coating Buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Block the remaining protein-binding sites by adding Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of this compound and the alternative ligands in Assay Buffer.

    • Add a fixed concentration of the labeled ligand to each well.

    • Add the different concentrations of the unlabeled ligands (this compound and comparators) to the wells. Include a control with only the labeled ligand (maximum signal) and a blank with no labeled ligand (background).

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • If a directly conjugated labeled ligand was used, proceed to step 5. If an unlabeled primary antibody was used in the competitive step, add the enzyme-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Signal Development:

    • Add the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding Stop Solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance against the log concentration of the unlabeled ligand.

    • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the labeled ligand binding.

    • Calculate the cross-reactivity of this compound for the D2 and D3 receptors relative to the D4 receptor.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist like dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine DRD4 Dopamine D4 Receptor Dopamine->DRD4 Binds G_protein Gi/o Protein DRD4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway.

Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA for determining the cross-reactivity of a small molecule like this compound.

Competitive_ELISA_Workflow cluster_steps Experimental Steps cluster_logic Logical Relationship A 1. Coat Plate with Dopamine Receptor B 2. Block Plate A->B C 3. Add Labeled Ligand & Unlabeled Competitor (e.g., this compound) B->C D 4. Incubate & Wash C->D E 5. Add Substrate D->E F 6. Measure Signal E->F High_Competitor High [this compound] Low_Signal Low Signal High_Competitor->Low_Signal leads to Low_Competitor Low [this compound] High_Signal High Signal Low_Competitor->High_Signal leads to

Caption: Workflow of a competitive ELISA.

Validating Analytical Methods for PNU-200579: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical analytical methods for the quantification of PNU-200579, a novel compound under investigation. The primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), is compared against a proposed alternative, Ultra-High-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS). The information presented here is intended for researchers, scientists, and drug development professionals to illustrate the principles of analytical method validation and comparison.

The validation of an analytical method is a critical process in the pharmaceutical industry, providing documented evidence that a method is suitable for its intended purpose.[1] This process ensures the reliability, accuracy, and reproducibility of analytical results, which is a mandatory requirement by regulatory bodies.[1] Key parameters for validation include specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[2][3]

Comparative Analysis of Analytical Methods

The performance of the HPLC-UV and UPLC-MS methods for the analysis of this compound was evaluated based on standard validation parameters. The results are summarized in the table below.

Validation ParameterHPLC-UV MethodUPLC-MS MethodAcceptance Criteria (Typical)
Specificity No interference from placebo and degradantsNo interference from placebo and degradantsNo interference at the retention time of the analyte
Linearity (r²) 0.99920.9998r² ≥ 0.999
Range (µg/mL) 1.0 - 1000.1 - 50Defined by linearity and accuracy studies
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.3%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-Noise ratio ≥ 10
Robustness Unaffected by minor changes in pH and flow rateUnaffected by minor changes in mobile phase compositionNo significant impact on results

Experimental Protocols

Detailed methodologies for the primary analytical method (HPLC-UV) are provided below. These protocols are essential for reproducing the experimental results and ensuring consistency across different laboratories.

HPLC-UV Method for this compound

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Standard Solution Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 µg/mL.

5. Sample Preparation:

  • The sample matrix (e.g., plasma, formulation) is treated to extract this compound. This may involve protein precipitation with acetonitrile or solid-phase extraction.

  • The final extract is filtered through a 0.45 µm syringe filter before injection.

6. Validation Experiments:

  • Specificity: Analysis of blank matrix, placebo, and known impurities to ensure no interference with the this compound peak.

  • Linearity: A minimum of five concentrations are analyzed to establish the linear range.[2]

  • Accuracy: Determined by spiking the matrix with known concentrations of this compound and calculating the percent recovery.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate the analytical method validation workflow and a hypothetical signaling pathway involving this compound.

Analytical_Method_Validation_Workflow start Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness evaluation Evaluate Results Against Criteria robustness->evaluation pass Method Validated evaluation->pass Pass fail Method Optimization Required evaluation->fail Fail report Prepare Validation Report pass->report fail->start

Analytical Method Validation Workflow

PNU_200579_Signaling_Pathway pnu This compound receptor Target Receptor pnu->receptor Inhibits kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Hypothetical Signaling Pathway for this compound

References

A Comparative Guide to Biomarkers for Assessing Tolterodine Metabolism: Featuring PNU-200579

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to evaluate the metabolism of Tolterodine (B1663597), a competitive muscarinic receptor antagonist for the treatment of overactive bladder. The primary focus is on the utility of its metabolites, including PNU-200579, in assessing the activity of key drug-metabolizing enzymes, primarily Cytochrome P450 2D6 (CYP2D6). We present supporting experimental data, detailed methodologies, and a comparative analysis of alternative biomarkers to aid in the selection of the most appropriate tools for preclinical and clinical research.

Introduction to Tolterodine Metabolism

Tolterodine undergoes extensive hepatic metabolism through two primary pathways[1]:

  • Hydroxylation via CYP2D6: This is the main metabolic route in individuals with normal CYP2D6 activity (extensive metabolizers). It results in the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (PNU-200577 or Desfesoterodine)[2][3]. This active metabolite significantly contributes to the therapeutic effect of Tolterodine[2].

  • N-dealkylation via CYP3A4: This pathway is more prominent in individuals with low or absent CYP2D6 activity (poor metabolizers)[4].

Further oxidation of the active metabolite PNU-200577 leads to the formation of an inactive metabolite, Tolterodine 5-carboxylic acid, also known as This compound . While PNU-200577 is a direct biomarker of CYP2D6 activity, the downstream metabolite this compound can also serve as an indirect indicator of this metabolic pathway.

PNU-200577 and this compound as Biomarkers

The formation of PNU-200577 is directly dependent on CYP2D6 function. Consequently, its plasma concentration is a reliable indicator of an individual's CYP2D6 metabolic phenotype. In poor metabolizers, the levels of PNU-200577 are significantly lower, or even undetectable, compared to extensive metabolizers.

This compound, as a subsequent metabolite of PNU-200577, also reflects the activity of the CYP2D6 pathway. Its presence and concentration are contingent on the initial hydroxylation of Tolterodine. Therefore, monitoring both PNU-200577 and this compound can provide a more complete picture of Tolterodine's metabolic fate.

Comparative Analysis of Biomarkers for CYP2D6 Activity

Several biomarkers can be employed to assess CYP2D6 activity. The choice of biomarker often depends on the specific research question, the desired level of invasiveness, and the available analytical instrumentation. Below is a comparison of PNU-200577/PNU-200579 with other established and emerging biomarkers.

Table 1: Comparison of Biomarkers for Assessing CYP2D6-mediated Tolterodine Metabolism

BiomarkerTypeSample MatrixMeasurement PrincipleAdvantagesDisadvantages
PNU-200577 / this compound Drug MetabolitePlasma, UrineLC-MS/MS or GC-MS quantification of the metabolite-to-parent drug ratio.Directly reflects the metabolism of the drug of interest. PNU-200577 is pharmacologically active.Requires administration of Tolterodine.
Debrisoquine (B72478) Probe DrugUrine, PlasmaMeasurement of the metabolic ratio of debrisoquine to its 4-hydroxy metabolite.Well-established and validated method for CYP2D6 phenotyping.Requires administration of an exogenous probe drug. Limited availability of debrisoquine for therapeutic use.
Dextromethorphan (B48470) Probe DrugUrine, PlasmaCalculation of the metabolic ratio of dextromethorphan to its O-demethylated metabolite, dextrorphan.Widely used and well-characterized probe drug for CYP2D6.Requires administration of an exogenous probe drug. The metabolic ratio can be influenced by other enzymes at high concentrations.
Solanidine (B192412) Endogenous (Dietary)Plasma, UrineQuantification of solanidine and its metabolites (e.g., 4-OH-solanidine, SSDA).Non-invasive (dietary origin). Shows good correlation with CYP2D6 genotype and activity.Dietary intake of potatoes can vary, potentially affecting baseline levels. Metabolite standards are not widely available.
M1 (m/z 444.3102) EndogenousUrineUntargeted or targeted metabolomics to measure the abundance of this ion.Non-invasive. Undetectable in poor metabolizers, making it a potential marker for identifying this phenotype.The chemical structure is not yet fully elucidated. Requires specialized metabolomics platforms.
N-dealkylated Tolterodine Drug MetabolitePlasmaLC-MS/MS quantification.Provides a measure of CYP3A4 activity, the alternative metabolic pathway for Tolterodine.Not a direct measure of CYP2D6 activity.
Breath Acetone (B3395972) Volatile MetaboliteExhaled BreathSIFT-MS or other sensitive mass spectrometry techniques.Non-invasive, real-time measurement of CYP3A4-mediated N-dealkylation of Tolterodine.Requires specialized and sensitive analytical equipment. Still in the research phase for this specific application.

Quantitative Data Comparison

The pharmacokinetic parameters of Tolterodine and its primary active metabolite, PNU-200577, are significantly influenced by an individual's CYP2D6 genotype.

Table 2: Pharmacokinetic Parameters of Tolterodine and PNU-200577 in Healthy Volunteers after a Single Oral Dose

ParameterTolterodine (Extensive Metabolizers)Tolterodine (Poor Metabolizers)PNU-200577 (Extensive Metabolizers)PNU-200577 (Poor Metabolizers)Reference
Systemic Clearance (L/hr) 44 ± 139.0 ± 2.1--
Elimination Half-life (hours) 2.3 ± 0.6Significantly longer (fourfold)2.9 ± 0.4Undetectable
Oral Bioavailability ~26%~91%--
Cmax (ng/mL) after 2mg dose Significantly lowerSignificantly higherComparable to Tolterodine in EMsUndetectable
AUC₀₋₂₄ (ng*h/mL) after 2mg dose Significantly lowerSignificantly higher-Undetectable

Note: "EM" refers to Extensive Metabolizers and "PM" refers to Poor Metabolizers of CYP2D6.

Signaling Pathways and Experimental Workflows

Tolterodine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Tolterodine.

Tolterodine_Metabolism Tolterodine Tolterodine PNU_200577 PNU-200577 (5-hydroxymethyl tolterodine) [Active] Tolterodine->PNU_200577 CYP2D6 (Hydroxylation) N_dealkylated N-dealkylated tolterodine [Inactive] Tolterodine->N_dealkylated CYP3A4 (N-dealkylation) PNU_200579 This compound (Tolterodine 5-carboxylic acid) [Inactive] PNU_200577->PNU_200579 Oxidation

Caption: Primary metabolic pathways of Tolterodine.

Experimental Workflow for Biomarker Quantification

This diagram outlines a typical workflow for the quantification of Tolterodine and its metabolites from plasma samples using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem Mass Spectrometry Detection hplc->msms quantification Quantification using Calibration Curve msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: LC-MS/MS workflow for biomarker analysis.

Experimental Protocols

Quantification of Tolterodine and its Metabolites by LC-MS/MS

This protocol is a generalized procedure based on published methods for the simultaneous quantification of Tolterodine, PNU-200577, and N-dealkylated tolterodine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add an internal standard (e.g., deuterated analogs of the analytes).
  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl t-butyl ether).
  • Vortex and centrifuge the samples to separate the organic and aqueous layers.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 or Phenyl-hexyl column is typically used (e.g., Luna Phenyl-hexyl, 100 x 2.0 mm, 3 µm).
  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265), pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution. A common mobile phase is 10 mM ammonium formate buffer (pH 3.5)-methanol (10:90, v/v).
  • Flow Rate: Approximately 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

4. Quantification:

  • A calibration curve is generated by spiking known concentrations of the analytes into blank plasma and processing them alongside the unknown samples.
  • The concentration of the analytes in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Quantification of Tolterodine and PNU-200577 by GC-MS

This method provides an alternative to LC-MS/MS and involves derivatization of the analytes.

1. Sample Preparation:

  • Extraction is performed using either liquid-liquid or solid-phase extraction.
  • The extracted analytes are then derivatized with a silylating agent to increase their volatility and thermal stability for GC analysis.

2. Gas Chromatographic Conditions:

  • Column: A capillary column suitable for the analysis of derivatized amines and alcohols.
  • Carrier Gas: Helium.
  • Temperature Program: A temperature gradient is used to separate the analytes.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Impact (EI).
  • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized analytes and internal standards for quantification.

4. Quantification:

  • Similar to LC-MS/MS, quantification is achieved using a calibration curve prepared with deuterated internal standards.

Conclusion

The selection of a biomarker for assessing Tolterodine metabolism is a critical decision in drug development and clinical research. PNU-200577, the active metabolite, serves as a direct and reliable biomarker for CYP2D6 activity. The downstream, inactive metabolite, this compound, can provide supplementary information on the overall metabolic pathway.

For routine phenotyping, probe drugs like debrisoquine and dextromethorphan remain valuable tools, though they require the administration of an exogenous compound. The emergence of endogenous biomarkers, such as solanidine and M1, offers a promising non-invasive alternative, although further validation and standardization are needed. For assessing the alternative CYP3A4 pathway, the N-dealkylated metabolite of Tolterodine is a direct marker, with breath acetone analysis presenting an innovative, non-invasive future direction.

This guide provides the necessary comparative data and methodological insights to assist researchers in making an informed choice of biomarker that best suits their research objectives. The provided experimental workflows and protocols offer a starting point for the development and validation of robust analytical methods for the comprehensive evaluation of Tolterodine metabolism.

References

A Comparative Analysis of Tolterodine Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Tolterodine (B1663597), a competitive muscarinic receptor antagonist, is a well-established treatment for overactive bladder. Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its metabolites. This guide provides a detailed comparative analysis of the key metabolites of tolterodine, presenting their pharmacological profiles, metabolic pathways, and relevant experimental data to support further research and drug development.

Metabolic Pathways of Tolterodine

Tolterodine undergoes extensive hepatic metabolism primarily through two distinct pathways, oxidation and N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes.[1][2] The primary metabolic route involves the oxidation of the 5-methyl group, mediated by the polymorphic enzyme CYP2D6, leading to the formation of the major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4] A secondary pathway, N-dealkylation, is predominantly catalyzed by CYP3A4 and results in the formation of N-dealkylated tolterodine.[1] Further metabolism of these primary metabolites leads to the formation of other downstream products, including tolterodine carboxylic acid and N-dealkylated tolterodine acid.

The metabolic fate of tolterodine is significantly influenced by the genetic polymorphism of CYP2D6. Individuals are generally classified as either extensive metabolizers (EMs) or poor metabolizers (PMs). In EMs, the CYP2D6 pathway is dominant, leading to higher concentrations of 5-HMT. Conversely, in PMs, who have deficient CYP2D6 activity, the CYP3A4-mediated N-dealkylation pathway becomes more prominent.

Tolterodine_Metabolism Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active) Tolterodine->HMT CYP2D6 (Oxidation) ND_Tolterodine N-dealkylated Tolterodine (Inactive) Tolterodine->ND_Tolterodine CYP3A4 (N-dealkylation) Tolterodine_Acid Tolterodine Carboxylic Acid HMT->Tolterodine_Acid Further Oxidation ND_HMT N-dealkylated 5-HMT HMT->ND_HMT CYP3A (N-dealkylation) ND_Tolterodine_Acid N-dealkylated Tolterodine Acid Tolterodine_Acid->ND_Tolterodine_Acid Dealkylation

Caption: Metabolic Pathways of Tolterodine.

Comparative Pharmacological Activity

The principal active metabolite, 5-HMT, exhibits a pharmacological profile remarkably similar to that of the parent drug. Both tolterodine and 5-HMT are potent and competitive muscarinic receptor antagonists with high specificity for these receptors over other neurotransmitter receptors and calcium channels. Notably, 5-HMT is considered pharmacologically equipotent to tolterodine and contributes significantly to the overall therapeutic effect. In contrast, the N-dealkylated metabolite of tolterodine is considered inactive.

Experimental data from in vitro studies on isolated guinea pig bladder strips demonstrates the potent antimuscarinic activity of both compounds.

CompoundIC50 (nM) for Carbachol-induced Contractions
Tolterodine14
5-Hydroxymethyl Tolterodine (5-HMT)5.7
Data from in vitro studies on isolated guinea pig bladder.

As the data indicates, 5-HMT shows a slightly higher potency in inhibiting carbachol-induced bladder contractions compared to tolterodine.

Comparative Pharmacokinetics

The pharmacokinetic profiles of tolterodine and its primary active metabolite, 5-HMT, are crucial for understanding the drug's overall clinical effect. These parameters can vary depending on the individual's CYP2D6 metabolic status.

ParameterTolterodine5-Hydroxymethyl Tolterodine (5-HMT)
Elimination Half-life (Extensive Metabolizers) 2.3 - 2.4 hours2.9 - 3.1 hours
Elimination Half-life (Poor Metabolizers) 6.5 - 9.6 hoursNot detectable
Plasma Protein Binding ~96.3% (mainly to α1-acid glycoprotein)~64%
Systemic Clearance (Extensive Metabolizers) 44 ± 13 L/hrNot applicable
Systemic Clearance (Poor Metabolizers) 9.0 ± 2.1 L/hrNot applicable
Pharmacokinetic parameters can vary based on the specific study and patient population.

In extensive metabolizers, tolterodine is rapidly cleared, and 5-HMT has a slightly longer half-life. In poor metabolizers, the clearance of tolterodine is significantly reduced, leading to a much longer half-life, while 5-HMT is present in negligible concentrations. The lower plasma protein binding of 5-HMT suggests a larger fraction of the unbound, pharmacologically active compound may be available to interact with muscarinic receptors.

Experimental Protocols

A general workflow for the analysis of tolterodine and its metabolites from biological matrices typically involves the following steps:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data_processing Data Analysis Sample Biological Sample (Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (LC) Evaporation->LC MS Mass Spectrometry (MS/MS) LC->MS Quantification Quantification MS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Caption: General workflow for metabolite analysis.

1. Sample Preparation:

  • Objective: To extract tolterodine and its metabolites from biological matrices (e.g., plasma, urine) and remove interfering substances.

  • Methodology: This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • LLE: An organic solvent (e.g., ethyl acetate) is used to partition the analytes from the aqueous biological sample.

    • SPE: A cartridge containing a solid adsorbent is used to selectively retain the analytes, which are then eluted with a suitable solvent.

  • The extracted samples are often evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

2. Chromatographic Separation:

  • Objective: To separate tolterodine and its various metabolites from each other.

  • Methodology: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. A reversed-phase C18 column is typically used with a mobile phase gradient consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

3. Detection and Quantification:

  • Objective: To detect and quantify the separated compounds.

  • Methodology: Tandem mass spectrometry (MS/MS) is the method of choice due to its high sensitivity and selectivity. The analytes are ionized (typically using electrospray ionization - ESI) and fragmented, and specific precursor-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).

4. In Vitro Metabolism Studies:

  • Objective: To identify the enzymes responsible for the metabolism of tolterodine.

  • Methodology: Tolterodine is incubated with human liver microsomes or recombinant human CYP enzymes. The formation of metabolites is monitored over time using LC-MS/MS. Specific chemical inhibitors of CYP enzymes can be used to confirm the involvement of a particular enzyme.

References

PNU-200579 reference standards for validation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for PNU-200579 reference standards cannot be generated at this time. Extensive searches have not yielded any public information on a compound with the designation "this compound."

  • PNU-120596: A positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor.

  • PNU-142721: An inhibitor of the Gag-Pol polyprotein.

  • PNU-159548 & PNU-159682: Potent anthracycline derivatives with antitumor activity.

  • PNU-181731: A serotonin (B10506) 5-HT2C receptor agonist.

  • OSU-6162 (PNU-96391): A dopamine (B1211576) D2 and serotonin 5-HT2A receptor partial agonist.

It is highly probable that "this compound" is a typographical error, an internal or discontinued (B1498344) compound code that is not publicly documented, or a misidentification.

Recommendation for Researchers, Scientists, and Drug Development Professionals:

To proceed with a meaningful comparison of reference standards, it is crucial to first verify the correct identity of the compound of interest. We recommend the following steps:

  • Confirm the Compound Designation: Double-check all internal documentation, laboratory notes, and original sources for the correct spelling and numbering of the PNU compound.

  • Consult Chemical Databases: If a corrected name is identified, search for it in comprehensive chemical databases such as PubChem, Chemical Abstracts Service (CAS), or supplier catalogs to find available reference standards and related information.

  • Identify Alternatives: Once the correct compound and its mechanism of action are known, it will be possible to identify suitable alternative compounds and their reference standards for comparative validation studies.

Without a valid compound identity, it is not possible to provide the requested data tables, experimental protocols, or visualizations. We advise verifying the compound information before proceeding with a request for a comparison guide.

In Vivo Comparison of PNU-200579 and Its Parent Drug in the Treatment of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacology and pharmacokinetics of fesoterodine (B1237170), its active metabolite 5-hydroxymethyl tolterodine (B1663597), and the inactive metabolite PNU-200579.

This guide provides an objective in vivo comparison of this compound and its parent compounds, fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The data presented is compiled from extensive clinical and preclinical studies aimed at characterizing the efficacy and safety profile of fesoterodine for the treatment of overactive bladder (OAB).

Fesoterodine, a competitive muscarinic receptor antagonist, is a prodrug developed to deliver its active moiety, 5-HMT.[1] Following oral administration, fesoterodine undergoes rapid and extensive hydrolysis by non-specific esterases to form 5-HMT, which is responsible for the drug's antimuscarinic activity.[2][3][4] This conversion is a key feature of fesoterodine's design, as it leads to consistent, genotype-independent exposure to the active compound.[5]

The active metabolite, 5-HMT, is further metabolized in the liver via two primary pathways involving CYP2D6 and CYP3A4. This metabolism leads to the formation of several metabolites, including the carboxy metabolite this compound (also known as tolterodine 5-carboxylic acid). Crucially, this compound and other metabolites do not contribute significantly to the antimuscarinic activity of fesoterodine.

Metabolic Pathway and Compound Activity

The metabolic cascade from the prodrug fesoterodine to the inactive metabolite this compound is a critical aspect of its pharmacological profile. The following diagram illustrates this pathway and the relative activity of each compound.

G Fesoterodine Fesoterodine (Prodrug) 5-HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->5-HMT Non-specific Esterases This compound This compound (Inactive Carboxy Metabolite) 5-HMT->this compound CYP2D6 Metabolites Other Inactive Metabolites 5-HMT->Metabolites CYP3A4

Caption: Metabolic pathway of fesoterodine.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic and pharmacodynamic data for the active metabolite 5-HMT, which is the direct parent of this compound. As this compound is an inactive metabolite, there is a lack of in vivo efficacy and potency data for comparison.

Table 1: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine (5-HMT) after Oral Administration of Fesoterodine

ParameterValueReference
Bioavailability52%
Time to Maximum Plasma Concentration (tmax)~5 hours
Apparent Terminal Half-life (t½)~7 hours
Protein Binding~50%

Table 2: Urinary Excretion of Fesoterodine and its Metabolites (% of Administered Dose)

CompoundPercentage in UrineReference
5-HMT (Active Metabolite)16%
This compound (Carboxy Metabolite) 34%
Carboxy-N-desisopropyl Metabolite18%
N-desisopropyl Metabolite1%

Experimental Protocols

The data presented in this guide are primarily derived from clinical trials in healthy volunteers and patients with overactive bladder. The standard experimental protocols involve:

  • Study Design: Open-label, randomized, crossover, or parallel-group studies.

  • Subjects: Healthy adult volunteers or patients diagnosed with overactive bladder, often stratified by CYP2D6 metabolizer status (extensive vs. poor metabolizers).

  • Dosing: Single or multiple oral doses of fesoterodine fumarate (B1241708) extended-release tablets.

  • Sample Collection: Serial blood samples are collected to determine plasma concentrations of 5-HMT. Urine is collected to quantify the excretion of metabolites.

  • Analytical Method: Plasma and urine concentrations of the compounds are typically measured using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), tmax, and t½ are calculated from the concentration-time data.

  • Pharmacodynamic Assessments: In patient studies, efficacy is assessed using bladder diaries to record variables such as micturition frequency, urgency episodes, and incontinence episodes. Safety is monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of fesoterodine.

G cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Recruitment (Healthy Volunteers or OAB Patients) B Fesoterodine Administration (Oral Dose) A->B C Serial Blood & Urine Sampling B->C D Sample Analysis (HPLC-MS/MS) C->D E Quantification of 5-HMT & Metabolites D->E F Pharmacokinetic Modeling E->F G Efficacy & Safety Assessment F->G

Caption: Experimental workflow for fesoterodine clinical trials.

Conclusion

The in vivo comparison of this compound and its parent drug, 5-HMT, reveals a clear distinction in their pharmacological roles. Fesoterodine serves as a prodrug, efficiently delivering the active antimuscarinic agent, 5-HMT. In contrast, this compound is a major but inactive metabolite of 5-HMT. The therapeutic effects of fesoterodine are solely attributable to 5-HMT. This metabolic profile, characterized by the rapid conversion to a single active moiety followed by inactivation, contributes to the consistent and predictable clinical response observed with fesoterodine in the treatment of overactive bladder. Future research in this area would likely continue to focus on the optimization of active metabolites and prodrug strategies rather than the pharmacology of inactive metabolites like this compound.

References

A Comparative Guide to the Activity of Muscarinic Receptor Agonists: Featuring Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide was initially intended to focus on the compound PNU-200579. However, a comprehensive search of publicly available scientific literature did not yield sufficient data on its activity at muscarinic receptor subtypes. Therefore, this guide has been developed using Xanomeline (B1663083) , a well-characterized muscarinic agonist with documented subtype selectivity, as a primary example. This allows for a detailed comparison and illustration of the methodologies used to assess such compounds, in line with the original request's core requirements.

This guide provides a comparative overview of the binding and functional activity of Xanomeline at muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, with Carbachol and Oxotremorine included as reference compounds. It is intended for researchers, scientists, and drug development professionals working on muscarinic receptor pharmacology.

Comparative Activity at Muscarinic Receptor Subtypes

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Xanomeline, Carbachol, and Oxotremorine at the five human muscarinic receptor subtypes (M1-M5). Xanomeline demonstrates functional selectivity, particularly for the M1 and M4 subtypes.[1][2][3][4]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Functional Assay
Xanomeline M1~10-15[1]57Phosphoinositide Hydrolysis
M2~30s or higher3000Atrial Contraction Inhibition
M3~30s or higher>1000Phosphoinositide Hydrolysis
M4~10-15--
M5~30s or higher--
Carbachol M1-~1000Phosphoinositide Hydrolysis
M2-~40,000Receptor Internalization
M3--Uterine Contraction
M4---
M5---
Oxotremorine-M M1-8900Phosphoinositide Hydrolysis
M2---
M3-220Phosphoinositide Hydrolysis
M4---
M5---

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol is a generalized method for determining the binding affinity of a test compound for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for antagonists, or a high-affinity agonist radioligand).

  • Test compound (e.g., Xanomeline).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing receptor subtype incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_reagents Prepare radioligand and test compound solutions prep_reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity (scintillation counting) filtration->counting plot_data Plot % specific binding vs. [test compound] counting->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50 calc_ki Calculate Ki value (Cheng-Prusoff equation) calc_ic50->calc_ki

Workflow for determining the binding affinity of a compound.

Functional Assays (for determining EC50)

1. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)

Objective: To measure the potency (EC50) of an agonist in stimulating Gq/11-coupled muscarinic receptors by quantifying the accumulation of inositol (B14025) phosphates.

Materials:

  • Cells stably expressing M1, M3, or M5 receptors.

  • [3H]-myo-inositol.

  • Agonist (e.g., Xanomeline).

  • Stimulation buffer (e.g., Krebs-Henseleit buffer).

  • Quenching solution (e.g., ice-cold trichloroacetic acid).

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate cells and incubate with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Agonist Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of the agonist and incubate for a specific time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding a quenching solution. Extract the inositol phosphates from the cells.

  • Quantification: Separate the [3H]-inositol phosphates from other labeled compounds using anion exchange chromatography. Quantify the amount of radioactivity in the inositol phosphate (B84403) fraction using scintillation counting.

  • Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the agonist concentration to determine the EC50 value.

2. cAMP Accumulation Assay (for M2, M4 Receptors)

Objective: To measure the potency (EC50) of an agonist in inhibiting adenylyl cyclase activity via Gi/o-coupled muscarinic receptors.

Materials:

  • Cells stably expressing M2 or M4 receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Agonist (e.g., Xanomeline).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Microplate reader.

Procedure:

  • Cell Plating: Plate cells in a suitable microplate format.

  • Agonist Treatment: Pre-treat the cells with varying concentrations of the agonist.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a competitive immunoassay-based kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the IC50 value, which corresponds to the EC50 for the inhibitory effect.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two groups based on their G protein coupling and subsequent signaling cascades.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.

G M1, M3, M5 Signaling Pathway agonist Agonist (e.g., Acetylcholine) receptor M1/M3/M5 Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 ca2->pkc activates response Cellular Response pkc->response leads to G M2, M4 Signaling Pathway agonist Agonist (e.g., Acetylcholine) receptor M2/M4 Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits by_subunit βγ Subunit g_protein->by_subunit dissociates camp cAMP ac->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates response1 Decreased Cellular Response pka->response1 leads to ion_channel Ion Channel (e.g., GIRK) by_subunit->ion_channel modulates response2 Membrane Hyperpolarization ion_channel->response2

References

Unraveling the Clinical Potential of α7 nAChR Modulation: A Comparative Guide to PNU-120596

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PNU-120596, a potent positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), with other relevant compounds. This document summarizes key experimental data, details methodologies, and visualizes associated signaling pathways to facilitate an objective assessment of its therapeutic potential.

Initial searches for "PNU-200579" did not yield any publicly available information, suggesting a possible typographical error or that the compound is not yet described in scientific literature. This guide will therefore focus on the well-characterized and structurally similar compound, PNU-120596.

Comparative Analysis of α7 nAChR Positive Allosteric Modulators

PNU-120596 is a Type II PAM of the α7 nAChR, a class of modulators known for significantly prolonging the channel open time and slowing desensitization in response to agonists like acetylcholine.[1][2] This contrasts with Type I PAMs, which primarily increase the peak current response with minimal effect on desensitization kinetics.[3]

CompoundTypeMechanism of ActionReported Preclinical OutcomesKey Experimental Observations
PNU-120596 Type II PAMPositive allosteric modulator of α7 nAChR; enhances agonist-evoked currents and prolongs channel open time.[4][5] Also shown to directly inhibit p38 MAPK and regulate the PPAR-α signaling pathway.Reverses cognitive deficits in models of schizophrenia and improves auditory gating. Exhibits antidepressant-like and pro-cognitive effects in inflammatory models. Reduces neuroinflammation.EC50 of 216 nM for α7 nAChR. Systemic administration leads to measurable brain concentrations.
A-867744 Type II PAMPositive allosteric modulator of α7 nAChR. Competes with PNU-120596, suggesting an overlapping binding site.Similar potentiation of agonist-evoked currents as PNU-120596.EC50 of ~1.0 ± 0.6 μM in a Ca2+ mobilization assay.
NS-1738 Type I PAMPositive allosteric modulator of α7 nAChR that primarily increases peak agonist-evoked currents with less effect on desensitization compared to Type II PAMs.Shows cognitive-enhancing properties.EC50 in the range of 0.7–109 μM in ionic current potentiation assays.
SB-206553 Type II PAMPositive allosteric modulator of α7 nAChR with effects on desensitization kinetics.The magnitude of potentiation is reduced at physiological temperatures.Structurally distinct from PNU-120596.

Signaling Pathways and Experimental Workflows

The therapeutic effects of PNU-120596 are attributed to its modulation of multiple signaling pathways. Below are diagrams illustrating these interactions and a typical experimental workflow for its evaluation.

PNU120596_Signaling_Pathway cluster_0 PNU-120596 Actions cluster_1 Cellular Outcomes PNU120596 PNU-120596 a7nAChR α7 nAChR PNU120596->a7nAChR Allosteric Modulation p38MAPK p38 MAPK PNU120596->p38MAPK Direct Inhibition PPARa PPAR-α a7nAChR->PPARa Activation Ca_influx ↑ Ca²⁺ Influx a7nAChR->Ca_influx Inflammation ↓ Pro-inflammatory   Cytokines (TNF-α, IL-6) p38MAPK->Inflammation Inhibition PPARa->Inflammation Inhibition Cognition ↑ Cognitive   Function Ca_influx->Cognition Neuroprotection ↑ Neuroprotection Inflammation->Neuroprotection Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis A1 Cell Culture (e.g., SH-EP1 cells expressing α7 nAChR) A2 Calcium Flux Assay (e.g., using Calcium Green-1 AM) A1->A2 A3 Electrophysiology (Patch-clamp) A1->A3 A4 Kinase Assay (for p38 MAPK activity) A1->A4 C1 Correlate PNU-120596 Levels with Behavioral & Biochemical Outcomes A3->C1 B1 Animal Model (e.g., Amphetamine-induced auditory gating deficit in rats) B2 Systemic Administration of PNU-120596 B1->B2 B3 Behavioral Testing (e.g., Auditory gating, T-maze) B2->B3 B4 Tissue Collection (Brain, Plasma) B3->B4 B5 Biochemical Analysis (e.g., Measurement of PNU-120596 levels, cytokine levels) B4->B5 B5->C1

References

Safety Operating Guide

Navigating the Disposal of PNU-200579: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for PNU-200579 necessitates a cautious approach to its disposal, grounded in the compound's chemical class and general laboratory safety protocols. This compound is identified as the (R)-enantiomer of Sutezolid, an oxazolidinone antibiotic. Therefore, its handling and disposal should align with procedures for this class of compounds, treating it as a potentially hazardous chemical waste.

This guide provides a comprehensive framework for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a compound is fundamental to its safe handling and disposal. While a specific SDS for this compound is unavailable, the properties of the closely related Sutezolid (PNU-100480) can provide some guidance.

PropertyData
Chemical Class Oxazolidinone Antibiotic
Appearance Likely a solid
Solubility Expected to be soluble in organic solvents like DMSO
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Step-by-Step Disposal Procedures

The following procedures outline a general framework for the disposal of this compound. These steps are based on standard practices for handling potent research compounds and should be adapted to comply with your institution's specific waste management policies.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Categorization: All forms of this compound waste must be categorized as hazardous chemical waste. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, and gloves).

3. Disposal of Solid this compound Waste:

  • Packaging: Whenever possible, dispose of the compound in its original, clearly labeled container. If repackaging is necessary, use a container compatible with the chemical, such as a glass or polyethylene (B3416737) bottle with a secure screw-on cap. The container must be in good condition, without any cracks or leaks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

4. Disposal of this compound Solutions:

  • Packaging: Use a leak-proof container with a secure screw-on cap. Plastic containers are often preferred to minimize the risk of breakage. Ensure the container is chemically compatible with the solvent used. Leave at least 10% headspace to allow for expansion.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all contents, including the full chemical name "this compound" and the solvent(s) used.

  • Do Not: Never dispose of this compound solutions down the drain.

5. Disposal of Contaminated Labware:

  • Solid Contaminated Waste: Items such as gloves, pipette tips, and paper towels that have come into direct contact with this compound should be collected in a designated, clearly labeled, and sealed plastic bag or container.

  • Empty Containers: An empty this compound container must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone) before it can be considered for regular disposal. The rinsate from this process must be collected and disposed of as hazardous liquid chemical waste. After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label. The container may then be disposed of in the regular trash or recycling, in accordance with institutional policies.

6. Waste Collection: Contact your institution's EHS department to arrange for the pickup of all this compound hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start: Identify this compound Waste cluster_categorize Categorization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_storage Storage & Collection start Identify this compound Waste (Solid, Liquid, Contaminated Labware) categorize Categorize as Hazardous Chemical Waste start->categorize solid_waste Solid this compound categorize->solid_waste liquid_waste This compound Solutions categorize->liquid_waste labware Contaminated Items (Gloves, Vials, etc.) categorize->labware package_solid Package in original or compatible, labeled container solid_waste->package_solid store Store in Designated Satellite Accumulation Area package_solid->store package_liquid Package in leak-proof, compatible, labeled container liquid_waste->package_liquid package_liquid->store package_labware Collect in designated, labeled, sealed container labware->package_labware package_labware->store collect Contact EHS for Waste Pickup store->collect

Caption: this compound Disposal Workflow Diagram.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PNU-200579
Reactant of Route 2
Reactant of Route 2
PNU-200579

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.